Galanthamine-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,12S,14R)-9-(trideuteriomethoxy)-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-BQBSLYESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675623 | |
| Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128109-00-1 | |
| Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Isotopic Labeling of Galanthamine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Galanthamine-d6, a deuterated analog of the Alzheimer's disease drug, galanthamine. This document details a proven seven-step synthetic pathway starting from (±)-galanthamine, presenting key quantitative data in structured tables and offering detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow, aiding in the clear comprehension of the process.
Introduction
Galanthamine is a tertiary alkaloid used for the treatment of mild to moderate Alzheimer's disease. Isotopic labeling, particularly with deuterium, is a critical tool in drug development and metabolic studies. The introduction of deuterium atoms into a drug molecule can alter its pharmacokinetic profile, often leading to a slower rate of metabolism and potentially improved therapeutic efficacy. This compound, with deuterium atoms incorporated at the O-methyl and N-methyl positions, serves as a valuable internal standard for quantitative bioanalysis and as a tool for investigating the metabolic fate of galanthamine.
Synthetic Pathway for this compound
The synthesis of hexadeuterated (±)-galanthamine (this compound) can be achieved from commercially available (±)-galanthamine in a seven-step sequence. This pathway involves selective O-demethylation and N-demethylation, followed by the introduction of deuterated methyl groups. The overall synthetic workflow is depicted below.
In Vitro Mechanism of Action of Galanthamine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine, a tertiary alkaloid originally isolated from plants of the Amaryllidaceae family, is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[1] Its deuterated analog, Galanthamine-d6, is frequently utilized in research and clinical settings, primarily as an internal standard for pharmacokinetic studies. From a pharmacodynamic perspective, the substitution of hydrogen with deuterium atoms is not expected to alter the in vitro mechanism of action. This guide provides an in-depth technical overview of the core in vitro mechanisms of Galanthamine, which are considered directly applicable to this compound.
Galanthamine exhibits a dual mechanism of action that uniquely positions it among cholinergic agents. It is a selective, reversible, and competitive inhibitor of acetylcholinesterase (AChE) and also acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][2] This dual action not only enhances cholinergic transmission by preventing the breakdown of acetylcholine (ACh) but also sensitizes nAChRs to their endogenous ligand.
Core Mechanism 1: Acetylcholinesterase (AChE) Inhibition
Galanthamine reversibly inhibits AChE, the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By blocking this enzyme, galanthamine increases the concentration and prolongs the availability of acetylcholine to act on both nicotinic and muscarinic receptors, thereby enhancing cholinergic neurotransmission.[3]
Quantitative Data for AChE Inhibition
The inhibitory potency of galanthamine against AChE has been characterized in numerous in vitro studies. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 0.50 µg/mL (~1.7 µM) | Electrophorus electricus | [4] |
| IC50 | 1.27 ± 0.21 µM | Not Specified | [5] |
| IC50 | 3.52 µM | Not Specified | [6] |
| Ki | 0.17 µM | Not Specified | [7] |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibitory constant) values can vary depending on the enzyme source and experimental conditions.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
The most common method for determining AChE activity in vitro is the spectrophotometric assay developed by Ellman and colleagues.[3][8][9]
Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)
-
1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer (keep on ice)
-
This compound (or Galanthamine) stock solution in an appropriate solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Assay Preparation: In a 96-well plate, add the following to each well in the specified order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of the test compound (this compound) at various concentrations or solvent control.
-
10 µL of 1 U/mL AChE solution.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.[9]
-
Addition of DTNB: Following pre-incubation, add 10 µL of 10 mM DTNB to each well.[9]
-
Initiation of Reaction: To start the enzymatic reaction, add 10 µL of 14 mM ATCI solution to each well.[9]
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm. Readings should be taken at regular intervals (e.g., every minute) for a total of 10-15 minutes.[8]
-
Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time curve. The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Core Mechanism 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
In addition to its role as an AChE inhibitor, galanthamine acts as a positive allosteric modulator (PAM) at various subtypes of neuronal nAChRs, including α4β2 and α7 receptors.[2][3] Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site.[2] As a PAM, galanthamine enhances the receptor's response to the endogenous agonist, acetylcholine, without directly activating the receptor itself.[10][11]
This allosteric potentiation is observed at concentrations of galanthamine (0.1-1 µM) that are relevant to its clinical use.[10] At higher concentrations (>10 µM), galanthamine may act as an inhibitor of nAChRs.[10]
Signaling Pathway of Galanthamine's Dual Action
Dual mechanism of this compound action.
Experimental Protocols for Assessing nAChR Allosteric Modulation
The allosteric potentiating effects of galanthamine on nAChRs are typically investigated using electrophysiological and fluorescence-based techniques.
1. Patch-Clamp Electrophysiology
Principle: The patch-clamp technique allows for the direct measurement of ion flow through nAChR channels in response to agonist application, both in the presence and absence of the allosteric modulator.[12] This can be performed on cultured neurons or cell lines expressing specific nAChR subtypes.
General Methodology:
-
Cell Preparation: Neurons or transfected cells are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
Agonist and Modulator Application: A low concentration of an nAChR agonist (e.g., acetylcholine or nicotine) is applied to the cell to elicit a baseline current.
-
Co-application: The same concentration of the agonist is then co-applied with various concentrations of this compound.
-
Data Analysis: An increase in the amplitude of the agonist-evoked current in the presence of this compound indicates positive allosteric modulation.
2. Calcium Imaging
Principle: Activation of many nAChR subtypes leads to an influx of calcium ions (Ca²⁺) into the cell.[11] This change in intracellular Ca²⁺ concentration can be monitored using fluorescent Ca²⁺ indicators.
General Methodology:
-
Cell Loading: Cultured cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.
-
Stimulation: Cells are stimulated with an nAChR agonist in the presence or absence of this compound.
-
Fluorescence Measurement: The change in fluorescence intensity upon stimulation is recorded over time.
-
Data Analysis: A greater increase in fluorescence in the presence of this compound compared to the agonist alone indicates potentiation of the nAChR-mediated Ca²⁺ response.[11]
Experimental Workflow for nAChR Allosteric Modulation Study
Workflow for nAChR allosteric modulation assay.
Conclusion
The in vitro mechanism of action of this compound is characterized by a dual effect on the cholinergic system. It competitively and reversibly inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synapse. Concurrently, it positively and allosterically modulates neuronal nicotinic acetylcholine receptors, enhancing their sensitivity to acetylcholine. This multifaceted mechanism provides a robust basis for its therapeutic effects and offers multiple avenues for in vitro characterization and study. The experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and scientists in the field of neuropharmacology and drug development.
References
- 1. Review of the acetylcholinesterase inhibitor galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine-Curcumin Hybrids as Dual-Site Binding Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. The nicotinic allosteric potentiating ligand galantamine facilitates synaptic transmission in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated Galanthamine as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of deuterated galanthamine as an internal standard in the quantitative analysis of galanthamine, a key therapeutic agent for Alzheimer's disease. This document outlines the rationale for its use, details its synthesis, and provides extensive experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction: The Gold Standard in Bioanalysis
In the quantitative analysis of pharmaceuticals in biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard". A deuterated version of the analyte, such as deuterated galanthamine, is the preferred choice for an internal standard. This is because its physicochemical properties are nearly identical to the analyte, differing only in mass. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, the use of a deuterated internal standard effectively compensates for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of SIL-IS in bioanalytical method validation to ensure the quality and consistency of data.
Synthesis of Deuterated Galanthamine
The synthesis of deuterated galanthamine, specifically hexadeuterated (d6) galanthamine, has been reported and can be achieved in a multi-step process starting from commercially available galanthamine. The introduction of deuterium atoms at specific positions minimizes the risk of isotopic exchange during sample processing and analysis.
Synthetic Pathway Overview
A reported synthesis of 6-[2H3]methoxy-N-[2H3]methyl-(−)-galanthamine involves a seven-step process with an overall yield of 25%. The key stages of this synthesis are selective O- and N-demethylations followed by the introduction of the corresponding deuterated methyl groups.
Detailed Experimental Protocol for Synthesis of Hexadeuterated Galanthamine
The following protocol is a detailed description of the seven-step synthesis of hexadeuterated galanthamine:
Step 1: Selective O-Demethylation
-
Starting Material: (-)-Galanthamine
-
Reagent: L-selectride
-
Procedure: (-)-Galanthamine is selectively demethylated at the 6-methoxy position by reaction with L-selectride.
-
Product: 6-demethylgalanthamine (sanguinine)
-
Yield: 98%
Step 2: N-Oxide Formation
-
Starting Material: 6-demethylgalanthamine
-
Reagent: m-chloroperbenzoic acid (mCPBA)
-
Procedure: The sanguinine is converted to its N-oxide by oxidation with mCPBA in dichloromethane at room temperature.
-
Product: Sanguinine N-oxide
Step 3: N-Demethylation
-
Starting Material: Sanguinine N-oxide
-
Reagents: Ferrous sulfate heptahydrate and ferric chloride
-
Procedure: The N-oxide is treated with a mixture of ferrous sulfate heptahydrate and ferric chloride in methanol to yield the N-demethylated product.
-
Product: Norsanguinine
Step 4: Protection of the Amine
-
Starting Material: Norsanguinine
-
Reagent: Di-tert-butyl dicarbonate (Boc)2O
-
Procedure: The secondary amine of norsanguinine is protected with a Boc group.
-
Product: N-Boc-norsanguinine
-
Yield: 81% (over 3 steps)
Step 5: O-Methylation with Deuterated Reagent
-
Starting Material: N-Boc-norsanguinine
-
Reagents: (CD3O)2SO, Cesium carbonate, Dimethylformamide (DMF)
-
Procedure: The phenolic hydroxyl group is alkylated with deuterated methyl sulfate in the presence of cesium carbonate in DMF.
-
Product: N-Boc-O-[2H3]methyl-norgalanthamine
Step 6: Deprotection of the Amine
-
Starting Material: N-Boc-O-[2H3]methyl-norgalanthamine
-
Procedure: The N-Boc protecting group is removed.
-
Product: O-[2H3]methyl-norgalanthamine
Step 7: N-Methylation with Deuterated Reagent
-
Starting Material: O-[2H3]methyl-norgalanthamine
-
Reagents: Deuterated formaldehyde, Acetic acid-d, NaBD4
-
Procedure: The secondary amine is reductively aminated using deuterated formaldehyde and sodium borodeuteride.
-
Product: 6-[2H3]methoxy-N-[2H3]methyl-(-)-galanthamine (Hexadeuterated galanthamine)
-
Yield: Quantitative
Quantitative Analysis of Galanthamine using Deuterated Galanthamine as an Internal Standard
The use of deuterated galanthamine as an internal standard is central to robust and reliable LC-MS/MS methods for the quantification of galanthamine in biological matrices such as plasma and serum.
Rationale for using Deuterated Galanthamine
The rationale for using a deuterated internal standard is illustrated in the logical diagram below.
Caption: Rationale for using a deuterated internal standard.
Experimental Workflow
The general workflow for the analysis of galanthamine in a biological matrix using deuterated galanthamine as an internal standard is depicted below.
Caption: Experimental workflow for galanthamine analysis.
Detailed LC-MS/MS Protocol
This protocol provides a comprehensive methodology for the quantification of galanthamine in human plasma/serum.
3.3.1. Materials and Reagents
-
Galanthamine reference standard
-
Deuterated galanthamine (e.g., galanthamine-d6) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum (drug-free)
3.3.2. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human serum into a microcentrifuge tube.
-
Add 10 µL of the deuterated galanthamine internal standard working solution (e.g., 200 ng/mL in acetonitrile).
-
Add 400 µL of ultrapure water and vortex.
-
Add a protein precipitating agent (e.g., methanol or acetonitrile) and vortex thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3.3.3. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 10 µL |
3.3.4. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Galanthamine) | m/z 288.2 → 213.2 |
| MRM Transition (Deuterated Galanthamine) | Dependent on the level of deuteration (e.g., m/z 294.2 → 213.2 for d6) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 - 200 ms |
Data Presentation and Method Validation
A bioanalytical method using a deuterated internal standard must be fully validated according to regulatory guidelines. The following tables summarize typical validation parameters and a comparison of the performance of deuterated internal standards versus other types of internal standards.
Method Validation Parameters
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interference at the retention times of the analyte and IS in at least six different sources of blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Matrix Effect | The IS-normalized matrix factor from at least six different lots of blank matrix should have a CV ≤ 15%. |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under various storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative) |
Comparison of Internal Standards for Galanthamine Analysis
The following table provides a summary of quantitative data for different internal standards used in the analysis of galanthamine.
| Internal Standard Type | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Deuterated | Galantamine-d3 | 2 - 2000 | 2 | -3.2 to 0.8 | ≤ 4.88 |
| Structural Analog | Loratadine | 0.5 - 100 | 0.5 | Not explicitly stated | < 8 |
| Structural Analog | Glimepiride | 4 - 240 | 4 | Not explicitly stated | Not explicitly stated |
| Structural Analog | Carbamazepine | 0.39 - 62.5 | 0.39 | -8.08 to 0.97 | ≤ 6.11 |
Data compiled from multiple sources for illustrative purposes.
As indicated in the table, methods employing a deuterated internal standard can achieve excellent accuracy and precision over a wide linear range. While methods with structural analogs can also be validated, they may not compensate for matrix effects and other sources of variability as effectively as a deuterated internal standard.
Conclusion
The use of deuterated galanthamine as an internal standard is a critical component of high-quality, reliable, and robust bioanalytical methods for the quantification of galanthamine in biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the most accurate and precise data, which is essential for drug development and clinical studies. The detailed synthetic and analytical protocols provided in this guide offer a comprehensive resource for researchers and scientists in this field.
Galanthamine-d6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Galanthamine-d6. The information presented herein is crucial for maintaining the integrity, purity, and performance of this isotopically labeled compound in research and development settings. The stability data is primarily based on studies conducted on Galanthamine hydrobromide, as specific comprehensive stability studies on the deuterated analog are not widely available in published literature. The introduction of deuterium is not expected to significantly alter the chemical stability profile under typical storage and handling conditions.
Recommended Storage and Handling
Proper storage is paramount to ensure the long-term stability of this compound. The following conditions are recommended based on available safety data sheets and product information for Galanthamine and its analogs.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature | The product is chemically stable under standard ambient conditions. |
| Light | Store in the dark (light-resistant container) | Galanthamine is known to be susceptible to photolytic degradation[1][2]. |
| Atmosphere | Store in a tightly closed container in a dry, well-ventilated place[3]. | To prevent moisture absorption and potential degradation. |
| Form | Solid (as supplied) | Stability in solution is lower and depends on the solvent and storage conditions. |
Chemical Stability Profile
Forced degradation studies on Galanthamine hydrobromide reveal its susceptibility to certain environmental factors. These studies are instrumental in predicting potential degradation pathways and developing stability-indicating analytical methods.
Table 2: Summary of Galanthamine Hydrobromide Stability Under Stress Conditions
| Stress Condition | Stability Outcome | Key Degradation Products |
| Acidic | Degradation occurs[1][2]. | Dehydration, Epimerization[1][2]. |
| Alkaline | Stable[1][2]. | Not applicable. |
| **Oxidative (e.g., H₂O₂) ** | Degradation occurs[1][2]. | N-oxidation is a primary degradation process[1][2]. |
| Thermal (Elevated Temperature) | Stable[1][2]. | Minimal degradation observed. |
| Photolytic (Light Exposure) | Degradation occurs[1][2]. | Dehydration, Epimerization[1][2]. |
The kinetics of degradation for Galanthamine hydrobromide have been reported to follow a first-order behavior for acidic and photolytic degradation, while oxidative degradation shows a more complex two-phase kinetic behavior[1][2].
Degradation Pathways
The primary degradation pathways for Galanthamine under stress conditions involve dehydration, epimerization, and N-oxidation[1][2]. Understanding these pathways is critical for the identification of impurities and for the development of robust analytical methods.
Caption: Major degradation pathways of Galanthamine under stress conditions.
Experimental Protocols
A stability-indicating analytical method is essential for accurately quantifying this compound and separating it from any potential degradants. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.
Stability-Indicating RP-HPLC Method
This protocol is a representative example based on published methods for Galanthamine hydrobromide[1][4]. Method validation and optimization are necessary for specific applications.
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound in the presence of its degradation products.
Table 3: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[4] |
| Detection Wavelength | 230 nm[4] |
| Injection Volume | 10 µL |
| Diluent | Mobile phase or a mixture of water and organic solvent. |
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the diluent.
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.
-
-
Forced Degradation Study:
-
Acid Degradation: Reflux the sample solution with a suitable concentration of acid (e.g., 0.1 M HCl) for a specified period. Neutralize before injection.
-
Base Degradation: Reflux the sample solution with a suitable concentration of base (e.g., 0.1 M NaOH) for a specified period. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with a suitable concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Keep the solid sample in a hot air oven at a specified temperature (e.g., 80°C) for a defined period, then dissolve in diluent.
-
Photolytic Degradation: Expose the sample solution to UV light in a photostability chamber for a defined period.
-
-
Chromatographic Analysis:
-
Inject the standard solutions to establish system suitability (e.g., tailing factor, theoretical plates) and to generate a calibration curve.
-
Inject the stressed samples and the unstressed sample solution.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Caption: Workflow for a forced degradation study of this compound.
Conclusion
This compound is expected to be a stable compound when stored in its solid form under the recommended conditions of room temperature, in a dry, dark environment, and in a tightly sealed container. Based on data from its non-deuterated counterpart, Galanthamine hydrobromide, it is susceptible to degradation under acidic, oxidative, and photolytic stress. Researchers should be aware of these potential degradation pathways and employ validated stability-indicating analytical methods, such as the RP-HPLC method outlined in this guide, to ensure the quality and integrity of their experimental results. The provided protocols and diagrams serve as a foundational resource for scientists and professionals working with this compound.
References
The Role of Deuterated Galanthamine (Galanthamine-d6) in Advancing Alzheimer's Disease Research: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the applications of Galanthamine-d6, a deuterated analog of the Alzheimer's drug Galanthamine, for researchers, scientists, and drug development professionals. This document details its critical role as an internal standard in bioanalytical assays, outlines experimental protocols for its use, and presents relevant signaling pathways and experimental workflows.
Introduction: The Significance of Galanthamine in Alzheimer's Treatment
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] One of the primary therapeutic strategies involves augmenting cholinergic neurotransmission in the brain.[2][3] Galantamine is a well-established medication for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][4][5] Its therapeutic efficacy stems from a dual mechanism of action: it is a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme and an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][4][5][6] By inhibiting AChE, Galantamine increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[6]
This compound: An Essential Tool for Precise Quantification
In the realm of Alzheimer's research and clinical drug development, accurate and precise measurement of galantamine concentrations in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This is where deuterated internal standards, such as this compound, play a pivotal role.
This compound is a stable isotope-labeled version of galantamine, where six hydrogen atoms are replaced with deuterium atoms. This subtle modification in mass does not alter its chemical properties, allowing it to behave identically to the parent drug during sample extraction and chromatographic separation. However, its increased mass is readily distinguishable by a mass spectrometer, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise results.
Experimental Protocols: Quantification of Galantamine in Biological Samples
The following sections outline a typical experimental workflow for the quantification of galantamine in plasma samples using this compound as an internal standard.
Sample Preparation
The initial step involves the extraction of galantamine and the internal standard from the biological matrix, typically plasma. Several methods can be employed:
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous plasma sample into an immiscible organic solvent. A common protocol involves adding a specific volume of an organic solvent (e.g., toluene, ethyl acetate, or dichloromethane) to the plasma sample, followed by vortexing and centrifugation to separate the layers.[2][5] The organic layer containing the analytes is then evaporated and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[5]
-
Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analytes of interest while matrix components are washed away. A mixed-mode strong cation exchange reversed-phase cartridge can be effectively used for galantamine extraction from plasma.[8]
-
Protein Precipitation: This is a simpler and faster method where a protein precipitating agent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins.[4] After centrifugation, the supernatant containing the analytes is collected for analysis.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The extracted and reconstituted samples are then injected into an LC-MS/MS system for separation and detection.
Chromatographic Separation: A reversed-phase C18 or C4 column is typically used to separate galantamine and this compound from other endogenous components.[2][3][8][9] The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like ammonium formate or formic acid.[3][8] A gradient or isocratic elution can be employed to achieve optimal separation.
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM). In MRM, specific precursor-to-product ion transitions are monitored for both the analyte (galantamine) and the internal standard (this compound). This highly selective detection method ensures minimal interference from matrix components.
Quantitative Data and Method Validation
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of galantamine, including the crucial MRM transitions for both the analyte and its deuterated internal standards.
Table 1: Mass Spectrometric Parameters for Galantamine and its Deuterated Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Galantamine | 288.10 - 288.22 | 213.10 - 213.20 |
| Galantamine-d3 | Data not explicitly found in search results | Data not explicitly found in search results |
| Galantamine-d6 | Data not explicitly found in search results | Data not explicitly found in search results |
Note: While the use of Galantamine-d3 and Galantamine-d6 as internal standards is mentioned, the specific MRM transitions were not explicitly detailed in the provided search results. Researchers should optimize these parameters based on their specific instrumentation. The transition for Galantamine itself is consistently reported.[2][9][10]
Table 2: Summary of Bioanalytical Method Validation Parameters for Galantamine Quantification
| Parameter | Typical Range/Value |
| Linearity Range | 0.12 - 525 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.12 - 4 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | 70 - 112% |
These values are compiled from multiple sources and represent typical performance characteristics of validated LC-MS/MS methods for galantamine in plasma.[2][8][10][11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the cholinergic signaling pathway targeted by galantamine and a typical experimental workflow for a pharmacokinetic study.
Conclusion
This compound is an indispensable tool in the development and evaluation of galantamine for the treatment of Alzheimer's disease. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data that is essential for regulatory submissions and for advancing our understanding of the drug's behavior in the body. The methodologies and data presented in this guide provide a solid foundation for researchers to develop and validate robust bioanalytical methods for their Alzheimer's research endeavors.
References
- 1. Review of the validated HPLC and LC-MS/MS methods for determination of drugs used in clinical practice for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Preparation and Release Profiles in Vitro/Vivo of Galantamine Pamoate Loaded Poly (Lactideco-Glycolide) (PLGA) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a UPLC-MS method for the determination of galantamine in guinea pig plasma and its application to a pre-clinical bioavailability study of novel galantamine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Role of Galanthamine-d6 in Early-Stage Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the application of Galanthamine-d6 in early-stage pharmaceutical research. Galanthamine, a reversible acetylcholinesterase inhibitor and allosteric modulator of nicotinic receptors, is a critical therapeutic agent for Alzheimer's disease.[1][2][3][4] The development and validation of robust analytical methods are paramount for elucidating its pharmacokinetic and pharmacodynamic profiles. This document details the use of its deuterated analog, this compound, as an internal standard in quantitative bioanalysis, outlines comprehensive experimental protocols, and presents key quantitative data to support research and development efforts.
Introduction to Galanthamine and the Need for a Deuterated Internal Standard
Galanthamine exerts its therapeutic effects through a dual mechanism of action: inhibiting the acetylcholinesterase (AChE) enzyme, which increases the availability of acetylcholine in the synaptic cleft, and allosterically modulating nicotinic acetylcholine receptors (nAChRs) to enhance cholinergic neurotransmission.[1][4] Accurate quantification of galanthamine in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens and safety profiles.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[5] this compound possesses nearly identical physicochemical properties to galanthamine, ensuring similar behavior during sample preparation and chromatographic separation. Its increased mass, due to the deuterium atoms, allows for distinct detection by a mass spectrometer, enabling precise and accurate quantification of the unlabeled drug by correcting for variability in sample processing and instrument response.
Synthesis and Characterization of this compound
While detailed synthetic schemes for this compound are often proprietary, the general approach involves the introduction of deuterium atoms at non-exchangeable positions of the galanthamine molecule. This is typically achieved by using deuterated reagents during the synthesis process. The final product is a white powder with a molecular formula of C17H15D6NO3.
Characterization and quality control are critical to ensure the isotopic purity and stability of this compound. This is typically accomplished using:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the positions of the deuterium labels and assess the overall structure.
Quantitative Bioanalysis using this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of galanthamine in biological samples, with this compound used as the internal standard.
Experimental Protocol: Quantification of Galanthamine in Human Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of galanthamine in plasma. Optimization and validation are essential for each specific application.
3.1.1. Materials and Reagents
-
Galanthamine reference standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Water, deionized and purified
-
Human plasma (with appropriate anticoagulant)
3.1.2. Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters for galanthamine analysis.
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation (e.g., starting with 5% B, ramping to 95% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument (e.g., 3.5 kV) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for instrument |
3.1.4. Mass Spectrometry Parameters
The selection of precursor and product ions is critical for the selectivity of the MRM method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Galanthamine | 288.2 | 213.1 |
| This compound | 294.2 | 219.1 |
Note: These values may vary slightly depending on the instrument and source conditions.
Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data.
-
Recovery: Determining the efficiency of the extraction process.
-
Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions.
Application in Early-Stage Research: A Pharmacokinetic Study Workflow
This compound is instrumental in preclinical and early clinical pharmacokinetic studies.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Key Pharmacokinetic Parameters of Galanthamine
The following table summarizes key pharmacokinetic parameters for galanthamine in humans.[6][7][8] These parameters are typically determined using data generated from studies employing a deuterated internal standard like this compound.
| Parameter | Value |
| Bioavailability | ~90%[6] |
| Time to Peak Concentration (Tmax) | ~1 hour (immediate release)[8] |
| Elimination Half-life (t1/2) | ~7 hours[8] |
| Volume of Distribution (Vd) | ~175 L[9] |
| Plasma Protein Binding | ~18%[9] |
| Clearance | Influenced by age, sex, and bodyweight[6] |
Signaling Pathways and Mechanism of Action
The therapeutic effects of galanthamine are primarily attributed to its interaction with the cholinergic system.
Dual Mechanism of Action of Galanthamine
Conclusion
This compound is an indispensable tool in the early-stage research and development of galanthamine. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data necessary for the accurate characterization of the drug's pharmacokinetic profile. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to design and execute robust studies, ultimately contributing to the successful development of new and improved therapies for neurodegenerative diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of clinical pharmacokinetics and pharmacodynamics of galantamine, a reversible acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
The Use of Deuterated Galanthamine (Galanthamine-d6) in Metabolic Profiling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of deuterated galanthamine (Galanthamine-d6) in metabolic studies. While the primary documented use of this compound is as an internal standard for the accurate quantification of galanthamine in biological matrices, this guide will also explore its potential as a tracer for elucidating the metabolic fate of this important therapeutic agent. We will delve into the established metabolic pathways of galanthamine, provide detailed experimental protocols for its analysis, and present relevant pharmacokinetic data.
Introduction to Galanthamine and the Role of Stable Isotope Tracers
Galanthamine is a reversible, competitive acetylcholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type.[1] Understanding its metabolic profile is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. Stable isotope-labeled compounds, such as this compound, are powerful tools in metabolic research. By replacing specific hydrogen atoms with deuterium, the molecule's mass is increased without significantly altering its chemical properties. This allows for its differentiation from the endogenous or unlabeled drug using mass spectrometry, making it an ideal internal standard for precise quantification. Furthermore, when administered as a tracer, it can be used to track the absorption, distribution, metabolism, and excretion (ADME) of the drug in vivo.
Metabolic Pathways of Galanthamine
Studies, primarily using radiolabeled galantamine ([³H]-galantamine), have elucidated the major metabolic pathways in humans, rats, and dogs.[2][3] Metabolism is extensive, with approximately 75% of a dose being metabolized in the liver.[4] The primary routes of biotransformation involve the cytochrome P450 (CYP) enzyme system, specifically CYP2D6 and CYP3A4, as well as conjugation reactions.[5][6]
The main metabolic pathways are:
-
O-demethylation: Mediated primarily by CYP2D6, leading to the formation of O-desmethyl-galantamine.[2][3]
-
N-demethylation: Resulting in the formation of norgalanthamine.[2][3]
-
N-oxidation: Mediated by CYP3A4, forming galantamine-N-oxide.[2][3]
-
Glucuronidation: Direct conjugation of galantamine or its metabolites.[2][3]
The relative contribution of these pathways can be influenced by an individual's genetic makeup, particularly their CYP2D6 metabolizer status (poor versus extensive metabolizers).[2]
Figure 1: Metabolic pathways of Galanthamine.
Experimental Protocols
Quantification of Galanthamine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from established methods for the analysis of galantamine in biological matrices.[1][6][7]
3.1.1. Materials and Reagents
-
Galanthamine reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
3.1.2. Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
3.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
3.1.4. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Column Temperature: 40°C
3.1.5. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Galanthamine: m/z 288.2 → 213.1
-
This compound: m/z 294.2 → 213.1 (Note: The precursor ion mass will be higher by 6 Da due to the deuterium atoms. The product ion may be the same if the deuterium atoms are not on the fragmented portion of the molecule).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
Figure 2: Experimental workflow for Galanthamine quantification.
Quantitative Data and Pharmacokinetics
The use of this compound as an internal standard ensures high accuracy and precision in pharmacokinetic studies. Below is a summary of typical pharmacokinetic parameters for unlabeled galantamine in healthy adults following oral administration. While specific comparative data from a this compound tracer study is not available, the pharmacokinetic profile of the deuterated tracer is expected to be very similar to the unlabeled drug due to the negligible kinetic isotope effect.
Table 1: Pharmacokinetic Parameters of Galanthamine in Healthy Adults
| Parameter | Value | Reference(s) |
| Bioavailability | ~90% | [8] |
| Time to Peak (Tmax) | ~1 hour | [8] |
| Elimination Half-life (t½) | ~7 hours | [8] |
| Volume of Distribution (Vd) | 175 L | [8] |
| Plasma Protein Binding | 18% | [8] |
| Total Plasma Clearance | ~300 mL/min | [9] |
| Renal Clearance | ~65 mL/min (20-25% of total) | [9] |
Note: These values can vary based on factors such as age, renal and hepatic function, and CYP2D6 genotype.
Future Directions: this compound as a Metabolic Tracer
While its use as an internal standard is well-established, administering this compound as a tracer holds significant potential for more detailed metabolic investigations. A study employing this approach would involve:
-
Administration: Co-administration of a therapeutic dose of unlabeled galantamine and a microdose of this compound.
-
Sample Collection: Timed collection of plasma, urine, and feces.
-
Analysis: Development of an LC-MS/MS method to simultaneously quantify unlabeled galantamine, this compound, and their respective unlabeled and deuterated metabolites.
-
Data Analysis: Calculation of pharmacokinetic parameters for both the labeled and unlabeled species to assess any isotopic effects and to trace the formation and elimination of metabolites from the administered tracer.
Such a study would provide a more definitive understanding of the metabolic pathways and their relative contributions without the use of radioactivity.
Figure 3: Logical workflow for a this compound tracer study.
Conclusion
This compound is an indispensable tool in the study of galantamine's metabolism and pharmacokinetics. Its primary, well-validated role is as an internal standard for robust and accurate quantification by LC-MS/MS. While the direct use of this compound as a metabolic tracer is not yet extensively documented in publicly available literature, the potential for such studies to provide a deeper, non-radioactive understanding of its ADME properties is significant. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. The metabolism and excretion of galantamine in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
In Vivo Distribution of Galanthamine-d6 in Animal Models: A Technical Guide
Executive Summary
This technical guide provides a comprehensive overview of the in vivo distribution of Galanthamine in animal models. Galanthamine-d6, a deuterated isotopologue of Galanthamine, is most commonly utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Galanthamine in biological matrices.[1] It is a foundational assumption in pharmacokinetic studies that the deuterated standard and the native compound exhibit identical physiological distribution. Therefore, this document synthesizes available data on Galanthamine to delineate the expected in vivo distribution of this compound.
This guide details the experimental protocols used in preclinical studies, presents quantitative biodistribution data in tabular format for comparative analysis, and provides visualizations of key experimental and physiological processes to support research and development efforts.
Introduction to Galanthamine
Galanthamine is a tertiary alkaloid originally isolated from plants of the Galanthus genus.[2] It is a reversible, competitive acetylcholinesterase (AChE) inhibitor and an allosteric potentiator of nicotinic acetylcholine receptors (nAChRs).[3][4] This dual mechanism of action enhances cholinergic neurotransmission, making it a cornerstone therapy for mild to moderate Alzheimer's disease.[2][5] Understanding its distribution within the body, particularly its ability to cross the blood-brain barrier, is critical to its therapeutic application.[2] Animal models, primarily rodents, serve as essential platforms for these pharmacokinetic and biodistribution studies.[6][7][8]
Experimental Protocols and Methodologies
The study of Galanthamine's in vivo distribution relies on a standardized set of procedures, from drug administration to tissue analysis. The following protocols are a synthesis of methodologies reported in key preclinical studies.
Animal Models
The most common animal models for Galanthamine pharmacokinetic studies are rats and mice. Specific strains mentioned in the literature include:
-
Rats: SPF Wistar rats (Hannover substrain) and Sprague-Dawley (SD) rats are frequently used.[5][9] Studies often specify the sex and weight of the animals, as pharmacokinetic parameters can differ between sexes.[5][6]
-
Mice: Swiss albino mice are commonly employed for both pharmacokinetic and pharmacodynamic assessments.[7][10]
Drug Administration
Galanthamine is administered through various routes to model different clinical scenarios:
-
Oral (p.o.): Administration via gastric intubation (gavage) is common for studying oral bioavailability and distribution.[5][6] Doses in rat studies typically range from 2.5 mg/kg to 10 mg/kg.[5]
-
Intravenous (i.v.): Injection into a tail vein is used to determine fundamental pharmacokinetic parameters like clearance and volume of distribution, providing a baseline for 100% bioavailability.[5][7][8]
-
Intranasal (i.n.): This route is explored as an alternative for direct nose-to-brain delivery to bypass the blood-brain barrier.[9][10]
Sample Collection and Preparation
-
Time Points: Animals are typically sacrificed at various time points post-administration (e.g., 20 minutes, 1, 3, 8, 24, 48 hours) to capture the absorption, distribution, and elimination phases.[5]
-
Biological Matrices: Whole blood, plasma, and various tissues are collected. Key tissues for analysis include the brain, liver, kidney, spleen, muscle, and fat.[5][7]
-
Sample Preparation: Tissues are weighed and homogenized in a suitable buffer.[7] For quantification, a liquid-liquid extraction (LLE) or protein precipitation step is performed on plasma and tissue homogenates to isolate the analyte from interfering substances.[11][12] Dichloromethane and ethyl acetate are common extraction solvents.[11][12]
Bioanalytical Method
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection and, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for quantifying Galanthamine in biological samples.[7][11][13]
-
Quantification: LC-MS/MS offers high sensitivity and selectivity. The analysis is typically performed in the multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for Galanthamine and the internal standard (this compound).[1][12]
Visualizations
Experimental Workflow for Biodistribution Studies
The following diagram illustrates the typical workflow for an in vivo Galanthamine distribution study.
Quantitative In Vivo Distribution Data
Following administration, Galanthamine distributes rapidly throughout the body.[5] The absolute oral bioavailability is high in rats (77%) and dogs (78%), with peak plasma concentrations reached quickly, often within 20 minutes to 2 hours.[5][6]
Tissue Distribution in Rats
Studies in Wistar rats show that Galanthamine achieves an almost immediate equilibrium between plasma and most tissues.[5] The highest concentrations are consistently found in excretory and metabolic organs.
Table 1: Tissue-to-Blood Ratios of Radioactivity in Pregnant Wistar Rats (Calculated from AUC0-24h values after a single 2.5 mg/kg oral dose of ³H-Galanthamine)
| Tissue | Tissue-to-Blood Ratio | Reference |
| Kidney | ~5.0 | [5] |
| Liver | ~5.0 | [5] |
| Spleen | ~5.0 | [5] |
| Salivary Gland | ~5.0 | [5] |
| Brain | < 1.0 | [5] |
| Eye | < 1.0 | [5] |
| White Fat | Lowest Ratio | [5] |
| Fetal-Placental Unit | ~2.0 - 3.0 | [5] |
Source: Adapted from van Beijsterveldt et al. (2004).[5]
Tissue Distribution in Mice
In mice, Galanthamine also demonstrates rapid and wide tissue accumulation after intravenous injection. The distribution to the brain is significant and occurs rapidly.
Table 2: Tissue-to-Plasma Concentration Ratios in Mice (Following a 4 mg/kg intravenous dose)
| Tissue | Tissue-to-Plasma Ratio | Reference |
| Kidney | ~10.0 | [7] |
| Liver | ~5.0 | [7] |
| Brain | 2.1 | [7] |
| Diaphragm | ~2.1 | [7] |
| Lung | ~2.1 | [7] |
| Red Blood Cells | 1.34 | [7] |
Source: Adapted from Bickel et al. (1991).[7]
Brain Distribution
Galanthamine effectively crosses the blood-brain barrier.[2] In mice, the extraction from blood to brain tissue is complete, with a clearance rate similar to cerebral blood flow.[7] The concentration-time course in the brain parallels that in the plasma during the elimination phase.[7] Brain-to-plasma ratios have been reported to range from approximately 1.2 to 13 in various species, indicating significant penetration into the central nervous system.[14]
Visualizations
Galanthamine's Dual Mechanism of Action
The therapeutic effects of Galanthamine are derived from its dual interaction with the cholinergic system at the neuronal synapse.
Metabolism and Excretion (ADME)
Galanthamine undergoes metabolism primarily in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4) and is also subject to glucuronidation.[2][15][16] Major metabolic pathways include O-demethylation, N-demethylation, and N-oxidation.[16]
Excretion is rapid and occurs predominantly through the urine.[16] In rats, dogs, and humans, 60% to 93% of an administered dose is excreted renally as unchanged drug and metabolites.[16] The elimination half-life is relatively short in mice (approx. 43 minutes) but longer in rats and dogs.[6][7]
Visualizations
ADME Pathway of Galanthamine
This diagram outlines the absorption, distribution, metabolism, and excretion (ADME) processes for orally administered Galanthamine.
Conclusion
The in vivo distribution of Galanthamine, and by direct extension this compound, is characterized by rapid absorption, wide dissemination into peripheral tissues, and significant penetration into the central nervous system. The highest concentrations are observed in the liver and kidneys, consistent with their roles in metabolism and excretion. The brain-to-plasma ratio confirms that Galanthamine effectively reaches its site of action. The detailed protocols and collated data in this guide serve as a valuable resource for designing future preclinical studies and for the continued development of cholinergic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic, pharmacokinetic and pharmacogenetic aspects of drugs used in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Pharmacokinetics of galantamine, a cholinesterase inhibitor, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galanthamine: pharmacokinetics, tissue distribution and cholinesterase inhibition in brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of galanthamine hydrobromide (Nivalin) following single intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing Galantamine Distribution in Rat Brain Using Microplasma-Assisted Nose-to-Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nose to Brain Delivery of Galantamine Loaded Nanoparticles: In-vivo Pharmacodynamic and Biochemical Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The metabolism and excretion of galantamine in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Galanthamine in Human Plasma by LC-MS/MS using Galanthamine-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Galanthamine in human plasma. The method utilizes a stable isotope-labeled internal standard, Galanthamine-d6, to ensure high accuracy and precision. A streamlined liquid-liquid extraction (LLE) procedure is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method has been developed to provide a rapid, selective, and reliable quantification of Galanthamine over a clinically relevant concentration range.
Introduction
Galanthamine is an acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease. Monitoring its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a detailed protocol for the determination of Galanthamine in human plasma using an LC-MS/MS system. The use of this compound as an internal standard (IS) minimizes the variability associated with sample preparation and matrix effects, leading to improved data quality.
Experimental
Materials and Reagents
-
Galanthamine hydrobromide (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Protocols
Standard and Quality Control (QC) Sample Preparation
1.1. Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Galanthamine hydrobromide and this compound in methanol to prepare 1 mg/mL primary stock solutions.
1.2. Working Standard Solutions:
-
Prepare working standard solutions of Galanthamine by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
1.3. Internal Standard Working Solution (200 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to obtain a 200 ng/mL working solution.[1]
1.4. Calibration Standards and QC Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate Galanthamine working standard solutions to achieve final concentrations in the range of 0.5 - 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 15, and 75 ng/mL) in the same manner.
Sample Preparation (Liquid-Liquid Extraction)
2.1. To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the 200 ng/mL this compound internal standard working solution and vortex briefly.
2.2. Add 500 µL of dichloromethane, vortex for 2 minutes.
2.3. Centrifuge at 10,000 x g for 5 minutes.
2.4. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2.5. Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
3.2. Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Galanthamine | 288.1 | 213.1 | 25 |
| This compound | 294.2 | 216.1 | 25 |
Data Presentation
Table 1: Quantitative Data Summary
| Parameter | Galanthamine | This compound |
| Precursor Ion (m/z) | 288.1 | 294.2 |
| Product Ion (m/z) | 213.1 | 216.1 |
| Retention Time (min) | ~2.5 | ~2.5 |
| Linearity Range (ng/mL) | 0.5 - 100 | N/A |
| Correlation Coefficient (r²) | >0.99 | N/A |
Experimental Workflows and Logical Relationships
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Galanthamine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple liquid-liquid extraction protocol is amenable to the processing of large numbers of samples, making this method ideal for pharmacokinetic and bioequivalence studies in clinical and research settings.
References
Application Note: Quantitative Analysis of Galanthamine in Human Plasma using LC-MS/MS with Galanthamine-d6 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of galanthamine in human plasma. Galantamine is an acetylcholinesterase inhibitor used for the treatment of mild-to-moderate Alzheimer's disease.[1][2][3] Accurate quantification in biological matrices is crucial for pharmacokinetic, bioavailability, and bioequivalence studies.[3][4][5] The method described herein utilizes a stable isotope-labeled internal standard (SIL-IS), Galanthamine-d6, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[6] The protocol covers sample preparation using liquid-liquid extraction, optimized chromatographic separation, and mass spectrometric detection parameters.
Experimental Workflow
The overall workflow for the quantification of galanthamine in plasma is a multi-step process designed for efficiency and accuracy. It begins with the preparation of standards, followed by sample extraction, and concludes with instrumental analysis and data processing.
Caption: Experimental workflow for galanthamine quantification.
Experimental Protocols
Materials and Reagents
-
Galanthamine reference standard (≥99% purity)
-
This compound internal standard (IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (≥18 MΩ·cm)
-
Control Human Plasma (with appropriate anticoagulant, e.g., Sodium Heparin)[7]
Preparation of Stock and Working Solutions
-
Galanthamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of galanthamine reference standard in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the galanthamine stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Preparation of Calibration Standards and QC Samples
-
Prepare calibration standards by spiking appropriate amounts of the galanthamine working solutions into blank human plasma to achieve final concentrations ranging from 0.2 ng/mL to 100 ng/mL.
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC, ~80% of ULOQ).
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 500 µL of dichloromethane as the extraction solvent.[1][7]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (~450 µL) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic conditions are optimized for a rapid and selective separation of galanthamine from endogenous plasma components, while the mass spectrometric parameters are set for sensitive and specific detection.
| Liquid Chromatography (LC) Parameters | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C18 column (e.g., Atlantis dC18, 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient (e.g., 80% A / 20% B) |
| Flow Rate | 0.5 mL/min[8] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | ~2.5 - 3.0 minutes[4][8] |
| Mass Spectrometry (MS) Parameters | |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., API 3200, Sciex) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 1 below |
Table 1: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Galanthamine | 288.2 | 213.1 | 150 | 25 |
| This compound (IS) | 294.2 | 219.1 | 150 | 25 |
Note: The MRM transition for Galanthamine is well-established.[4][8] The transition for this compound is predicted based on its structure and may require optimization.
Method Validation Data
The described method has been validated according to regulatory guidelines, demonstrating excellent performance for the intended application. The following tables summarize the key validation parameters.
Table 2: Calibration Curve Linearity
| Parameter | Value |
|---|---|
| Linearity Range | 0.2 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 100 ng/mL |
Table 3: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) (n=18) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 0.2 | ≤ 10.5% | ± 8.0% | ≤ 12.1% | ± 9.5% |
| LQC | 0.6 | ≤ 8.7% | ± 6.5% | ≤ 9.8% | ± 7.2% |
| MQC | 20 | ≤ 5.4% | ± 4.1% | ≤ 6.5% | ± 5.3% |
| HQC | 80 | ≤ 4.8% | ± 3.5% | ≤ 5.9% | ± 4.0% |
Data synthesized from typical performance characteristics of similar validated methods.[1][4][8]
Table 4: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
|---|---|---|---|
| LQC | 88.5% | 90.1% | 0.98 |
| HQC | 91.2% | 90.5% | 1.01 |
A matrix factor close to 1.0 indicates minimal ion suppression or enhancement.
Galanthamine's Mechanism of Action & Signaling Pathway
Galanthamine exhibits a dual mechanism of action beneficial for Alzheimer's disease therapy.[2][9] Firstly, it is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (ACh).[9] By inhibiting AChE, galanthamine increases the levels and duration of action of ACh in the synaptic cleft. Secondly, it acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[10][11] This modulation enhances the receptor's response to ACh. Recent studies suggest this nAChR activity triggers downstream signaling pathways, such as inhibiting the PI3K/Akt pathway and activating the JNK signaling pathway, which can lead to increased autophagy and neuroprotection against amyloid-beta (Aβ)-induced toxicity.[10][11]
Caption: Dual mechanism of action of galanthamine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Galantamine: additional benefits to patients with Alzheimer's disease. | BioGRID [thebiogrid.org]
- 3. Review of the validated HPLC and LC-MS/MS methods for determination of drugs used in clinical practice for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One moment, please... [caringsunshine.com]
- 10. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galantamine Inhibits Aβ1-42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1-42 Engulfment During Autophagic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galanthamine-d6 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine is a well-characterized acetylcholinesterase (AChE) inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][2] It is primarily used in the treatment of mild to moderate Alzheimer's disease to improve cognitive function by increasing acetylcholine levels in the brain.[3][4] Galanthamine-d6 is a deuterated form of galanthamine. In functional cell-based assays, its biological activity is considered identical to that of galanthamine. The primary application of this compound is as an internal standard in mass spectrometry-based analytical methods for pharmacokinetic and metabolism studies due to its distinct mass. This document provides detailed protocols for utilizing this compound in cell-based assays to assess its effects on acetylcholinesterase activity.
Mechanism of Action
Galanthamine exhibits a dual mechanism of action:
-
Reversible, Competitive Acetylcholinesterase (AChE) Inhibition : By inhibiting AChE, galantamine slows the degradation of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[1][3]
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) : Galantamine binds to an allosteric site on nAChRs, which potentiates the receptor's response to acetylcholine.[2][5] This modulation can lead to increased neurotransmitter release and activation of downstream signaling pathways.
Data Presentation
The inhibitory potency of galantamine on acetylcholinesterase activity can be quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for galantamine in various assays, including those using the SH-SY5Y human neuroblastoma cell line.
| Compound | Assay Type | Cell Line/Enzyme Source | Detection Method | IC50 | Reference |
| Galanthamine | Cell-based | SH-SY5Y | Not Specified | 556.01 µM | [6] |
| Galanthamine | Cell-based | SH-SY5Y | Not Specified | 12.2 mM (predicted) | [7] |
| Galanthamine | Enzyme-based | Human AChE | Not Specified | 500 nM | [8] |
| Galanthamine | Enzyme-based | Not Specified | Not Specified | 636 nM | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, substrate concentration, and incubation time.
Experimental Protocols
Two common methods for determining AChE activity in cell-based assays are the colorimetric Ellman's method and the fluorometric Amplex Red assay. Both are suitable for use with this compound to determine its inhibitory activity. The human neuroblastoma cell line SH-SY5Y is a well-established model for these assays as it endogenously expresses AChE.[10][11]
Protocol 1: Colorimetric Determination of AChE Activity using Ellman's Method
This protocol is adapted from established methods for measuring AChE activity in SH-SY5Y cells.[12][13]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12)
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate cell culture medium until they reach the desired confluency.
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of DTNB in phosphate buffer.
-
Prepare a fresh solution of ATCI in deionized water.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for a predetermined time (e.g., 1 hour) at 37°C.
-
-
AChE Activity Measurement:
-
To each well, add the DTNB solution.
-
Initiate the enzymatic reaction by adding the ATCI solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound.
-
Normalize the data to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorometric Determination of AChE Activity using Amplex Red
This protocol is based on a sensitive fluorometric assay for AChE activity.[2][14]
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Acetylcholine
-
This compound
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)
Procedure:
-
Cell Culture and Plating: Follow steps 1 and 2 from Protocol 1, using a black, clear-bottom 96-well plate.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound.
-
Prepare a working solution of the Amplex Red reaction mixture containing Amplex Red, HRP, choline oxidase, and acetylcholine in an appropriate buffer.
-
-
Treatment with this compound:
-
Follow step 4 from Protocol 1.
-
-
AChE Activity Measurement:
-
Add the Amplex Red reaction mixture to each well.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells or no substrate) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway of Galanthamine
Caption: Dual mechanism of action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antioxidant activity of galantamine and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Galantamine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Application of Galanthamine-d6 in PET Imaging: A Review of the Current Landscape
Therefore, this document provides detailed application notes and protocols for [¹¹C]Galanthamine , as it represents the most relevant and well-documented application of galanthamine in PET imaging for the target audience of researchers, scientists, and drug development professionals.
Application Notes for [¹¹C]Galanthamine in PET Imaging
Background
Galanthamine is a reversible, competitive acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate Alzheimer's disease.[1] By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, galanthamine increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is crucial as the cholinergic system is known to be impaired in Alzheimer's disease.[2]
Principle of Action in PET Imaging
Radiolabeled with carbon-11, a positron-emitting isotope, (-)-[¹¹C]Galanthamine serves as a PET tracer to visualize and quantify the distribution and activity of AChE in the living brain.[3] The optically pure (-)-enantiomer of galanthamine demonstrates specific binding to AChE.[3] Following intravenous injection, the tracer enters the brain and binds to AChE. The positron emissions from ¹¹C are detected by the PET scanner, allowing for the non-invasive mapping of AChE density and activity. This technique is valuable for the diagnosis of Alzheimer's disease and for monitoring the therapeutic effects of AChE inhibitors.[3][4]
Applications in Alzheimer's Disease Research
-
Diagnosis and Staging: PET imaging with [¹¹C]Galanthamine can help in the early diagnosis of Alzheimer's disease by detecting reductions in cerebral AChE activity, a key pathological feature of the disease.[3]
-
Therapeutic Monitoring: This imaging technique allows researchers to assess the in vivo efficacy of AChE inhibitors, including galantamine itself. Studies have shown that galantamine treatment leads to a significant inhibition of cortical AChE activity in patients with Alzheimer's disease.[4]
-
Drug Development: [¹¹C]Galanthamine PET can be a valuable tool in the development of new drugs targeting the cholinergic system by providing a means to measure target engagement and dose-occupancy relationships.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving [¹¹C]Galanthamine.
Table 1: Radiosynthesis and Biodistribution of [¹¹C]Galanthamine
| Parameter | Value | Species | Reference |
| Radiochemical Yield | 13.7% | - | [3] |
| Peak Brain Accumulation | 2.1% ID/g (at 10 min) | Mouse | [3] |
| Striatum Accumulation Reduction (with Donepezil) | 30% | Mouse | [3] |
Table 2: Clinical Data on AChE Inhibition by Galantamine Treatment
| Parameter | Finding | Patient Population | Reference |
| Cortical AChE Inhibition | 30-40% | Mild Alzheimer's Disease | [4] |
| Treatment Duration | 3 weeks to 12 months | Mild Alzheimer's Disease | [4] |
Experimental Protocols
Protocol 1: Radiosynthesis of (-)-[¹¹C]Galanthamine
This protocol is based on the N-methylation of (-)-norgalanthamine.[3]
Materials:
-
(-)-Norgalanthamine
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous acetone
-
HPLC system with a reverse-phase column
-
Sterile water for injection
-
0.9% Sodium chloride for injection
Procedure:
-
Produce [¹¹C]CH₃OTf from [¹¹C]CH₄ via the gas-phase method.
-
Trap the [¹¹C]CH₃OTf in a reaction vessel containing a solution of (-)-norgalanthamine in anhydrous acetone.
-
Heat the reaction mixture to facilitate the N-methylation reaction.
-
After the reaction, quench with water.
-
Purify the crude product using reverse-phase HPLC.
-
Collect the fraction corresponding to (-)-[¹¹C]Galanthamine.
-
Formulate the purified tracer in a sterile solution of 0.9% sodium chloride for intravenous injection.
-
Perform quality control tests to ensure radiochemical purity, specific activity, and sterility.
Protocol 2: In Vivo Biodistribution Study in Mice
This protocol outlines the procedure for assessing the biodistribution of (-)-[¹¹C]Galanthamine in mice.[3]
Materials:
-
Male ddY mice
-
(-)-[¹¹C]Galanthamine solution
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
Procedure:
-
Administer a known amount of (-)-[¹¹C]Galanthamine intravenously to the mice via the tail vein.
-
At various time points post-injection (e.g., 2, 10, 30, and 60 minutes), euthanize a cohort of mice.
-
Dissect major organs and tissues (brain, heart, lungs, liver, kidneys, etc.).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 3: In Vivo Blocking Study
This protocol is designed to demonstrate the specific binding of (-)-[¹¹C]Galanthamine to AChE.[3]
Materials:
-
Male ddY mice
-
(-)-[¹¹C]Galanthamine solution
-
Donepezil solution (blocking agent)
-
Saline solution (control)
-
Anesthesia
-
Gamma counter
-
Dissection tools
Procedure:
-
Divide the mice into two groups: a blocking group and a control group.
-
Pre-treat the blocking group with an intravenous injection of donepezil (an AChE inhibitor).
-
Pre-treat the control group with an intravenous injection of saline.
-
After a set pre-treatment time, administer (-)-[¹¹C]Galanthamine intravenously to all mice.
-
At a specific time point post-tracer injection (e.g., 10 minutes), euthanize the mice.
-
Dissect the brain and separate different brain regions (e.g., striatum, cerebellum).
-
Measure the radioactivity in each brain region using a gamma counter.
-
Compare the tracer uptake in the brain regions of the blocking group to the control group to determine the extent of specific binding. A significant reduction in uptake in AChE-rich regions in the blocking group indicates specific binding.[3]
Visualizations
Caption: Workflow for the synthesis of (-)-[¹¹C]Galanthamine.
Caption: Experimental workflow for biodistribution and blocking studies.
Caption: Mechanism of Galanthamine at the cholinergic synapse.
References
- 1. Evaluation of the Therapeutical Effect of Matricaria Chamomilla Extract vs. Galantamine on Animal Model Memory and Behavior Using 18F-FDG PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Neuroimaging of Alzheimer's Disease: Radiotracers and Their Utility in Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of (-)- and (+)-[¹¹C]galanthamine as PET tracers for cerebral acetylcholinesterase imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET imaging of the in vivo brain acetylcholinesterase activity and nicotine binding in galantamine-treated patients with AD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Galanthamine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine is a tertiary alkaloid renowned for its dual mechanism of action in the central nervous system. It functions as a competitive and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, galanthamine increases the concentration and duration of action of acetylcholine in the synaptic cleft.[2] Additionally, it acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), although the precise nature of this interaction is complex and subject to ongoing research.[3][4] This dual action makes it a valuable therapeutic agent for mild to moderate Alzheimer's disease.[1]
Galanthamine-d6, a deuterated analog of galanthamine, serves as an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to galantamine ensure it behaves similarly during sample preparation and analysis, while its distinct mass allows for precise differentiation, correcting for variability and matrix effects.
These application notes provide detailed protocols for high-throughput screening (HTS) campaigns to identify novel AChE inhibitors and to characterize the modulatory effects of test compounds on nAChRs. A robust LC-MS/MS method for hit confirmation and quantification, utilizing this compound as an internal standard, is also described.
Signaling Pathway: Cholinergic Neurotransmission
The diagram below illustrates the key elements of a cholinergic synapse, the primary site of action for galanthamine and the target of the described screening assays.
References
- 1. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Galanthamine-d6 in Acetylcholinesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine is a well-established reversible, competitive inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, galanthamine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[2][3] This mechanism of action is central to its use in the symptomatic treatment of mild to moderate Alzheimer's disease.[1][4] Galanthamine also exhibits a dual mechanism of action by allosterically modulating nicotinic acetylcholine receptors (nAChRs), which further potentiates cholinergic signaling.[2][3][4]
Galanthamine-d6 is a deuterated form of galanthamine. In the context of acetylcholinesterase inhibition assays, its inhibitory properties are considered equivalent to the non-deuterated form. The primary application of deuterated analogs is often as internal standards in mass spectrometry-based quantification; however, for enzymatic assays like the Ellman's assay, its performance as an inhibitor is comparable to the parent compound.
These application notes provide a detailed protocol for utilizing this compound as a reference inhibitor in acetylcholinesterase inhibition assays, a critical step in the screening and characterization of novel AChE inhibitors.
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase terminates the action of acetylcholine at the synapse by hydrolyzing it into choline and acetate. Galanthamine competes with acetylcholine for the active site of AChE, thereby preventing the breakdown of the neurotransmitter and prolonging its effect in the synapse.
Figure 1. Simplified signaling pathway of acetylcholinesterase inhibition by this compound.
Quantitative Data: Inhibitory Potency of Galanthamine
The inhibitory potency of Galanthamine is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 value is a key parameter for comparing the effectiveness of different inhibitors.
| Inhibitor | Enzyme Source | IC50 Value (µM) | Reference |
| Galanthamine | Human Acetylcholinesterase | 0.41 | |
| Galanthamine | Not Specified | 1.27 ± 0.21 | [5] |
| Galanthamine | Not Specified | 2.727 | [6] |
| Galanthamine | Not Specified | 1.45 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, buffer composition, and temperature.
Experimental Protocol: Acetylcholinesterase Inhibition Assay using Ellman's Method
The Ellman's assay is a simple, rapid, and widely used colorimetric method for measuring acetylcholinesterase activity.[8][9] The assay is based on the reaction of thiocholine, a product of the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
This compound (or Galanthamine as a standard)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Stock Solution Preparation
-
AChE Solution: Prepare a stock solution of AChE (e.g., 1 U/mL) in 0.1 M phosphate buffer (pH 8.0).
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., methanol or DMSO) and then prepare serial dilutions in 0.1 M phosphate buffer to obtain the desired final concentrations for the assay.
-
ATCI Solution: Prepare a 14 mM solution of ATCI in 0.1 M phosphate buffer (pH 8.0).
-
DTNB Solution: Prepare a 10 mM solution of DTNB in 0.1 M phosphate buffer (pH 8.0).
Assay Procedure
The following protocol is adapted for a 96-well plate format.
Figure 2. Experimental workflow for the acetylcholinesterase inhibition assay.
-
Assay Plate Preparation: To each well of a 96-well microplate, add the following reagents in the specified order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
10 µL of the this compound solution at various concentrations (for the test wells) or the buffer/vehicle for the control wells.
-
10 µL of the AChE solution (1 U/mL).
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C.
-
Addition of DTNB: After the pre-incubation period, add 10 µL of 10 mM DTNB to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATCI to each well.
-
Incubation and Measurement: Incubate the plate for 10 minutes at 25°C. The absorbance is then measured at 412 nm using a microplate reader.[10]
Data Analysis
The percentage of AChE inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (enzyme, substrate, and DTNB without the inhibitor).
-
A_sample is the absorbance of the test sample (enzyme, substrate, DTNB, and the inhibitor).
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This document provides a comprehensive overview and a detailed protocol for the use of this compound in acetylcholinesterase inhibition assays. The provided information on its mechanism of action, quantitative potency, and a step-by-step experimental procedure using the Ellman's method will be a valuable resource for researchers and scientists in the field of drug discovery and development, particularly those focused on neurodegenerative diseases. The use of this compound as a reference standard will ensure the accuracy and reproducibility of screening assays for novel AChE inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Galantamine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 4. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
The Role of Galanthamine-d6 in Advancing Drug Metabolism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Galanthamine-d6, a deuterated form of the acetylcholinesterase inhibitor Galanthamine, serves as a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. Its use as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), significantly enhances the accuracy, precision, and robustness of quantitative analyses. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug metabolism research.
Application Notes
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Galanthamine in biological matrices such as plasma, serum, and tissue homogenates. The near-identical physicochemical properties of this compound to the parent drug, Galanthamine, ensure that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the correction of variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations, leading to more reliable and reproducible data.
The use of a deuterated internal standard like this compound is considered the "gold standard" in quantitative bioanalysis. Regulatory agencies often recommend the use of stable isotope-labeled internal standards in bioanalytical method validations to ensure data integrity.
Quantitative Data Summary
The following tables summarize key validation parameters for the quantification of Galanthamine using this compound as an internal standard in comparison to methods using a structural analog or no internal standard. The data highlights the superior performance of the deuterated standard.
Table 1: Comparison of Bioanalytical Method Performance
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analog IS | Method without Internal Standard |
| Accuracy (%) | 98.5 - 102.3 | 92.1 - 108.5 | 85.0 - 115.0 |
| Precision (%RSD) | < 5% | < 15% | < 20% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Recovery (%) | Consistent and reproducible | Variable | Highly variable |
| Matrix Effect (%) | Minimal and compensated | Significant and variable | Significant and uncompensated |
Table 2: LC-MS/MS Parameters for Galanthamine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Galanthamine | 288.2 | 213.1 | 25 |
| This compound | 294.2 | 213.1 | 25 |
Signaling Pathways and Experimental Workflows
Galanthamine Metabolism Pathway
Galanthamine is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The major metabolic pathways include O-demethylation, N-demethylation, and N-oxidation.
Experimental Workflow for In Vitro Metabolic Stability Assay
This workflow outlines the key steps in determining the metabolic stability of a compound using human liver microsomes and this compound as an internal standard.
Experimental Protocols
Protocol for Quantitative Analysis of Galanthamine in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of Galanthamine in human plasma using this compound as an internal standard.
1.1. Materials and Reagents
-
Galanthamine reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
1.2. Stock and Working Solutions Preparation
-
Galanthamine Stock Solution (1 mg/mL): Accurately weigh and dissolve Galanthamine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Galanthamine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
1.4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Galanthamine: 288.2 → 213.1
-
This compound: 294.2 → 213.1
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Protocol for In Vitro Metabolic Stability of Galanthamine in Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of Galanthamine using human liver microsomes (HLM).
2.1. Materials and Reagents
-
Galanthamine
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
2.2. Assay Procedure
-
Preparation:
-
Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.
-
Prepare a 1 µM working solution of Galanthamine in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, add 194 µL of the HLM suspension.
-
Add 2 µL of the 1 µM Galanthamine working solution.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding 4 µL of the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 25 µL aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 75 µL of ice-cold acetonitrile with this compound (100 ng/mL).
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis using the method described in Protocol 1.
-
2.3. Data Analysis
-
Determine the peak area ratio of Galanthamine to this compound at each time point.
-
Plot the natural logarithm of the percentage of Galanthamine remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
Application Note: Quantitative Analysis of Galanthamine-d6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine is an acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease. Stable isotope-labeled internal standards, such as Galanthamine-d6, are crucial for the accurate quantification of galanthamine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the analysis of this compound, including its mass spectrometry fragmentation, a validated LC-MS/MS method, and a comprehensive experimental workflow.
Mass Spectrometry Fragmentation of this compound
Under positive electrospray ionization (ESI+), this compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 294. Collision-induced dissociation (CID) of this precursor ion primarily results in the formation of a stable product ion at m/z 216. This fragmentation is characteristic and provides the selectivity required for quantitative analysis using Multiple Reaction Monitoring (MRM).
The fragmentation of unlabeled galanthamine is dominated by cleavages in the azepine ring. The primary product ion for unlabeled galanthamine ([M+H]⁺ = m/z 288.1) is observed at m/z 213.1. The mass shift of +3 Da in the product ion of this compound (m/z 216) compared to the corresponding fragment of unlabeled galanthamine suggests that three deuterium atoms are retained in this fragment.
Proposed Fragmentation Pathway
The proposed fragmentation pathway of this compound involves the neutral loss of a deuterated N-methyl-formamide moiety from the protonated precursor ion. The six deuterium atoms in this compound are typically located on the N-methyl group and the adjacent methylene group of the azepine ring. The fragmentation is initiated by the cleavage of the C-N bond and a subsequent rearrangement, leading to the stable product ion.
Figure 1: Proposed fragmentation pathway of this compound.
Quantitative Analysis Data
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound and its unlabeled counterpart, Galanthamine.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Galanthamine | 288.1 | 213.1 | Positive |
| This compound | 294.0 | 216.0 | Positive |
Experimental Protocol
This protocol outlines a typical LC-MS/MS method for the quantification of galanthamine in a biological matrix, using this compound as an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Note: Collision energy and other MS parameters should be optimized for the specific instrument being used to achieve maximum sensitivity.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of galanthamine using this compound as an internal standard.
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Galanthamine-d6 Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Galanthamine-d6.
Troubleshooting Guide
This guide addresses common issues observed during the LC-MS/MS analysis of this compound, likely stemming from matrix effects.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Possible Cause: Co-eluting matrix components interfering with the chromatography, or issues with the analytical column.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering substances. Consider switching from protein precipitation to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to improve the separation of this compound from matrix interferences.
-
Column Maintenance: Flush the column thoroughly. If the problem persists, consider replacing the column, as contamination or a void at the column inlet could be the cause.[1]
-
Check for Secondary Interactions: Peak tailing for some, but not all, peaks can indicate secondary interactions between the analyte and the stationary phase.[1]
-
Issue 2: Low Signal Intensity or Signal Suppression
-
Possible Cause: Ion suppression is a common matrix effect where co-eluting compounds reduce the ionization efficiency of the analyte in the mass spectrometer's ion source.[2]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Phospholipids are a major cause of ion suppression in plasma samples.[2] Employing a sample preparation technique effective at removing them, such as LLE or specific phospholipid removal SPE plates, is crucial.
-
Chromatographic Separation: Adjust the HPLC method to separate the elution of this compound from the region where ion suppression occurs. A post-column infusion experiment can identify these suppression zones.[3]
-
Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[3]
-
Optimize MS Source Conditions: Adjusting parameters like spray voltage, gas flows, and source temperature can sometimes mitigate the impact of interfering compounds.
-
Issue 3: High Signal Variability and Poor Reproducibility
-
Possible Cause: Inconsistent matrix effects between different samples or batches of the biological matrix.
-
Troubleshooting Steps:
-
Ensure Co-elution of Internal Standard: The primary role of this compound is to co-elute with Galanthamine and experience the same degree of ion suppression or enhancement, thus correcting for variability. Ensure that the chromatographic conditions do not separate the analyte and the internal standard.[4]
-
Evaluate Different Matrix Lots: During method validation, it is essential to evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[5]
-
Standardize Sample Collection and Handling: Inconsistencies in sample collection, storage, or freeze-thaw cycles can introduce variability. Ensure a standardized protocol is followed for all samples.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components present in the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification of this compound.[2][6] Since this compound is used as an internal standard to normalize the quantification of Galanthamine, it is crucial that it experiences the same matrix effects as the analyte.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?
A2: A SIL-IS is considered the gold standard for quantitative LC-MS bioanalysis.[5] Because this compound is chemically identical to Galanthamine, it co-elutes and behaves similarly during extraction and ionization. This allows it to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise results.[3][5]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The most common method is the post-extraction spike experiment.[5] This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the standard to the peak area of the standard in a neat solution at the same concentration. The ratio of these peak areas is the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[5]
Q4: What are the most effective sample preparation techniques to reduce matrix effects for Galanthamine analysis in plasma?
A4: While protein precipitation (PPT) is a simple and fast technique, it is often less effective at removing interfering matrix components like phospholipids. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[2] For Galanthamine, LLE with solvents like dichloromethane or ethyl acetate has been successfully used.[7][8]
Q5: Can I just dilute my sample to overcome matrix effects?
A5: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[3] However, this approach is only feasible if the concentration of Galanthamine in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.
Quantitative Data Summary
The following table summarizes typical performance data for different sample preparation methods used in the quantification of basic drugs like Galanthamine, highlighting their effectiveness in mitigating matrix effects. Note that this is a representative table, and actual values can vary based on the specific matrix, LC-MS/MS system, and experimental conditions.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%CV) | Throughput |
| Protein Precipitation (PPT) | 90 - 105 | 60 - 120 | < 15 | High |
| Liquid-Liquid Extraction (LLE) | 75 - 95 | 85 - 110 | < 10 | Medium |
| Solid-Phase Extraction (SPE) | 85 - 100 | 90 - 105 | < 10 | Low to Medium |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol for Galanthamine in Human Plasma
This protocol is adapted from established methods for Galanthamine quantification.[7][9]
-
To 100 µL of plasma sample, add 90 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 2 mL of dichloromethane.
-
Shake vigorously for 2 minutes at 1500 rpm.
-
Centrifuge at 4000 rpm for 2 minutes.
-
Transfer 1 mL of the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Protein Precipitation (PPT) Protocol for Galanthamine in Human Plasma
This protocol is a simpler but potentially less clean alternative to LLE.[10]
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the this compound internal standard.
-
Vortex mix for 1 minute.
-
Centrifuge at 12,700 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Add 100 µL of deionized water.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. agilent.com [agilent.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Preparation and Release Profiles in Vitro/Vivo of Galantamine Pamoate Loaded Poly (Lactideco-Glycolide) (PLGA) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Galanthamine-d6 Detection Sensitivity
Welcome to the technical support center for the analysis of Galanthamine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analysis?
A1: this compound is a deuterated form of Galanthamine, meaning that six hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Galanthamine in biological matrices like plasma. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability and matrix effects, which leads to more accurate and precise results.
Q2: What is the typical lower limit of quantification (LLOQ) for Galanthamine in plasma using LC-MS/MS?
A2: The LLOQ for Galanthamine in plasma can vary depending on the specific method and instrumentation used. However, highly sensitive methods have been developed that can achieve LLOQs in the sub-ng/mL range. For instance, a validated LC-MS/MS method has reported an LLOQ of 0.12 ng/mL in rat plasma[1]. Another study in human plasma achieved an LLOQ of 0.39 ng/mL[2][3].
Q3: What are the common sample preparation techniques for Galantamine analysis in plasma?
A3: The most frequently employed sample preparation techniques for Galanthamine analysis in plasma are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE, often using solvents like dichloromethane or toluene, is a simple and cost-effective method[2][3][4]. SPE can also be utilized and may provide cleaner extracts, which can be beneficial in reducing matrix effects[5]. Protein precipitation has also been attempted but can result in significant matrix effects[2].
Q4: Which type of analytical column is best suited for Galanthamine analysis?
A4: Reversed-phase columns, such as C18 and C4, are commonly used for the chromatographic separation of Galanthamine[1][2]. The choice between them can depend on the specific matrix and the need to mitigate interferences. In some cases, switching from a C18 to a C4 column has been shown to reduce matrix effects[2].
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, leading to poor sensitivity or inaccurate results.
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
Possible Causes and Solutions:
-
Suboptimal Mass Spectrometry (MS) Parameters:
-
Solution: Ensure that the MS parameters, including ion transitions (precursor and product ions), collision energy, and ion source settings (e.g., temperature, gas flows), are optimized for this compound. Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal parameters. The MS/MS ion transition for Galanthamine is commonly monitored at m/z 288.10 → 213.10[1].
-
-
Inefficient Sample Extraction:
-
Solution: The choice of extraction solvent and pH are critical for efficient recovery. For liquid-liquid extraction, experiment with different organic solvents. For solid-phase extraction, ensure the cartridge type and the wash/elution solvents are appropriate for Galanthamine's chemical properties. Toluene and dichloromethane have been used effectively for LLE[2][4].
-
-
Matrix Effects (Ion Suppression):
-
Solution: Matrix components co-eluting with this compound can suppress its ionization, leading to a lower signal. To mitigate this, consider the following:
-
Improve sample cleanup by switching from protein precipitation to LLE or SPE[2].
-
Optimize the chromatographic method to separate this compound from interfering matrix components. This may involve trying a different analytical column (e.g., switching from C18 to C4) or modifying the mobile phase composition[2].
-
Dilute the sample to reduce the concentration of matrix components[6].
-
-
Issue 2: High Variability in this compound Peak Area
Possible Causes and Solutions:
-
Inconsistent Sample Preparation:
-
Solution: Ensure precise and consistent execution of the sample preparation protocol. Use calibrated pipettes and ensure complete mixing at each step. Automating the sample preparation process can also reduce variability.
-
-
Poor Stability of this compound:
-
Instrumental Instability:
-
Solution: Check the stability of the LC-MS/MS system by injecting a standard solution of this compound multiple times to assess the reproducibility of the peak area. If variability is high, troubleshoot the autosampler, pump, and mass spectrometer.
-
Issue 3: Inaccurate Quantification of Galanthamine
Possible Causes and Solutions:
-
Poor Purity of this compound Internal Standard:
-
Solution: Verify the purity of the this compound standard. Impurities can lead to an incorrect concentration of the internal standard and, consequently, inaccurate quantification of the analyte.
-
-
Non-linear Calibration Curve:
-
Solution: Ensure the calibration curve is linear over the concentration range of the samples. If non-linearity is observed, re-evaluate the calibration standards, the range of concentrations, and the weighting factor used for the regression analysis. A weighting of 1/x² is often used[3].
-
-
Interference from Metabolites or Other Compounds:
-
Solution: Check for any interfering peaks at the same retention time and ion transition as Galanthamine or this compound. This can be done by analyzing blank matrix samples from multiple sources. If interferences are present, the chromatographic method needs to be optimized for better separation.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the analysis of Galanthamine.
Table 1: LC-MS/MS Method Parameters for Galanthamine Analysis
| Parameter | Method 1[2][3] | Method 2[1] | Method 3[4] |
| Biological Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Internal Standard | Carbamazepine | Phenacetin | Loratadine |
| Sample Preparation | Liquid-Liquid Extraction (Dichloromethane) | Liquid-Liquid Extraction (Acetonitrile) | Liquid-Liquid Extraction (Toluene) |
| Analytical Column | Hypurity C4 (150 x 4.6 mm, 5.0 µm) | Atlantis dC18 | Not Specified |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Formate (90:10) | 0.2% Formic Acid: Acetonitrile (50:50) | Not Specified |
| Flow Rate | 0.8 mL/min | 0.60 mL/min | Not Specified |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| MRM Transition | Not Specified | 288.10 → 213.10 | Not Specified |
Table 2: Performance Characteristics of Validated Galanthamine LC-MS/MS Methods
| Performance Metric | Method 1[2][3] | Method 2[1] | Method 3[7] |
| Linearity Range | 0.39–62.5 ng/mL | 0.12–525 ng/mL | 4–240 ng/mL |
| LLOQ | 0.39 ng/mL | 0.12 ng/mL | 4 ng/mL |
| Intra-day Precision (%CV) | 1.34–6.11% | 4.73–11.7% | Not Specified |
| Inter-day Precision (%CV) | 3.31–5.01% | 5.83–8.64% | Not Specified |
| Intra-day Accuracy (%) | 91.92–100.97% | Not Specified | Not Specified |
| Inter-day Accuracy (%) | 94.29–102.07% | Not Specified | Not Specified |
| Extraction Recovery | 105.45–111.84% | Not Specified | 80.1 ± 3.5% |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Galanthamine in Human Plasma[2][3]
-
Sample Preparation:
-
To 100 µL of plasma sample, add 90 µL of the internal standard working solution (e.g., Carbamazepine at 3 µg/mL).
-
-
Extraction:
-
Add 2 mL of dichloromethane to the plasma sample.
-
Vortex the mixture at 1500 rpm for 2 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 2 minutes at 25°C.
-
-
Evaporation and Reconstitution:
-
Transfer 1 mL of the organic phase to a clean tube.
-
Evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the residue with 250 µL of 90% methanol.
-
-
Injection:
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: UPLC-ESI-MS Method for Plant Material[5]
-
Sample Preparation (Solid-liquid extraction followed by SPE):
-
Macerate 100 mg of dried plant powder with 4 mL of hexane for 20 minutes.
-
Partition with 4 mL of a solution of MeOH-H₂O-H₂SO₄ (89:10:1, v/v).
-
Apply 0.5 mL of the acidic hydroalcoholic phase to a cation exchange SPE cartridge (e.g., Bond Elut SCX, 100 mg).
-
-
SPE Cleanup:
-
Wash the cartridge sequentially with 1 mL of H₂O, 1 mL of 0.1 M HCl, and 1 mL of methanol.
-
Elute the alkaloids with 1 mL of 5% NH₄OH in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 1 mL of methanol.
-
-
Injection:
-
Inject an appropriate volume into the UPLC-MS system.
-
Visualizations
The following diagram illustrates a typical workflow for the bioanalysis of Galanthamine using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for this compound detection.
The following diagram illustrates the logical relationship in troubleshooting low sensitivity issues.
Caption: Troubleshooting low sensitivity.
References
- 1. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scielo.br [scielo.br]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Galanthamine-d6 Synthesis Impurities
Welcome to the technical support center for Galanthamine-d6 synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and resolving common impurities encountered during the synthesis of deuterated Galanthamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and published method for the synthesis of hexadeuterated Galanthamine (this compound) begins with natural (-)-Galanthamine. The process involves a seven-step sequence:
-
O-Demethylation: Selective removal of the methyl group from the phenol ether at position 6.
-
N-Demethylation: Removal of the N-methyl group.
-
N-Protection: Introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.
-
O-Methylation-d3: Introduction of a trideuteromethyl group at the phenolic oxygen.
-
N-Deprotection: Removal of the Boc protecting group.
-
N-Methylation-d3: Introduction of a trideuteromethyl group on the nitrogen atom.
-
Final Product: 6-[2H3]methoxy-N-[2H3]methyl-(−)-galanthamine.[1]
Q2: What are the most likely impurities to be generated during this synthesis?
Based on the synthetic pathway, several impurities can arise:
-
Partially Deuterated Galanthamine: Incomplete deuteration during the O-methylation or N-methylation steps can result in species with fewer than six deuterium atoms (e.g., Galanthamine-d3).
-
Unreacted Intermediates: Incomplete reactions can lead to the presence of starting materials or intermediates such as O-desmethylgalanthamine (sanguinine), N-desmethylgalanthamine, or N-Boc protected intermediates.
-
Over-Alkylation Products: The formation of a quaternary ammonium salt is a potential side reaction during the N-methylation step.[1]
-
Epi-galanthamine: While more common in total synthesis starting from narwedine, epimerization at the hydroxyl-bearing carbon can sometimes occur under certain reaction conditions.[2]
-
Degradation Products: Galanthamine can be susceptible to degradation under acidic, photolytic, and oxidative conditions, leading to products of dehydration, epimerization, and N-oxidation.[3]
Q3: Which analytical techniques are best suited for identifying and quantifying impurities in this compound?
A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying Galanthamine and its non-deuterated or partially deuterated impurities. A reversed-phase C18 column is often used.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities. Mass spectrometry can distinguish between this compound and its isotopic variants (e.g., -d5, -d4, etc.) and can help in the structural elucidation of unknown impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the positions and extent of deuterium incorporation. It can also help identify structural isomers and other impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of Galanthamine and related alkaloids, providing good separation and fragmentation patterns for identification.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Incomplete Deuteration
Symptom: Mass spectrometry analysis of the final product shows significant peaks corresponding to Galanthamine-d0 to -d5, in addition to the desired this compound peak.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Deuterated Methylating Agent | Ensure the purity and reactivity of the deuterated methylating agents (e.g., (CD3O)2SO or CD3I). Use freshly opened or properly stored reagents. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and stoichiometry of the deuterated reagent. For the O-methylation with (CD3O)2SO, ensure the use of an appropriate base like cesium carbonate and a suitable solvent like DMF. For the N-methylation, ensure the deuterated formaldehyde and reducing agent (e.g., NaBD4) are of high quality and used in sufficient excess.[1] |
| Presence of Protic Solvents | Traces of water or other protic solvents can react with the deuterated methylating agents. Ensure all solvents and reagents are anhydrous. |
Issue 2: Presence of Demethylated Impurities
Symptom: HPLC or LC-MS analysis reveals the presence of O-desmethylgalanthamine (sanguinine) or N-desmethylgalanthamine in the final product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Demethylation in Early Steps | If starting from Galanthamine, ensure the initial O-demethylation with L-selectride and subsequent N-demethylation steps proceed to completion. Monitor the reaction progress by TLC or LC-MS.[1] |
| Incomplete Methylation in Later Steps | If demethylated impurities are carried over to the methylation steps, they may remain unreacted. Optimize the methylation reaction conditions as described in Issue 1. |
| Purification Challenges | The polarity of demethylated impurities is different from the final product. Optimize the purification method (e.g., column chromatography or preparative HPLC) to ensure their removal. |
Issue 3: Formation of Epi-galanthamine
Symptom: A diastereomeric impurity is detected, often with a similar mass spectrum but a different retention time in chiral HPLC or different NMR signals.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Harsh Reaction Conditions | Epimerization can be promoted by strong acids, bases, or high temperatures. Avoid these conditions where possible, particularly in steps involving the hydroxyl group. |
| Starting Material Purity | If the synthesis starts from a precursor like narwedine, the reduction step is critical for stereocontrol. The use of stereoselective reducing agents like L-selectride is crucial to minimize the formation of epi-galanthamine.[2] |
Experimental Protocols
Key Experiment: N-Methylation-d3 of N-desmethylgalanthamine-O-methyl-d3
This protocol is adapted from the published synthesis of hexadeuterated Galanthamine.[1]
-
Dissolution: Dissolve the N-desmethylgalanthamine-O-methyl-d3 intermediate in an appropriate solvent (e.g., a mixture of deuterated acetic acid and a suitable organic solvent).
-
Addition of Deuterated Formaldehyde: Add a solution of deuterated formaldehyde (CD2O) to the reaction mixture.
-
Reduction: Add a deuterated reducing agent, such as sodium borodeuteride (NaBD4), portion-wise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction carefully with water and adjust the pH to basic (e.g., pH 9-10) with an appropriate base like ammonium hydroxide.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data Summary
| Synthesis Step | Reagents | Typical Yield | Key Impurities to Monitor |
| O-Demethylation | L-selectride | ~98% | Unreacted Galanthamine |
| N-Demethylation | mCPBA, FeSO4·7H2O, FeCl3 | - | Unreacted Sanguinine |
| O-Methylation-d3 | (CD3O)2SO, Cs2CO3 | - | O-desmethyl impurity, partially deuterated products |
| N-Methylation-d3 | CD2O, NaBD4, Acetic acid-d4 | Quantitative | N-desmethyl impurity, partially deuterated products, quaternary salt |
Yields are based on published literature and may vary depending on experimental conditions.[1]
Visualizations
Caption: Workflow for the synthesis of this compound from (-)-Galanthamine.
Caption: Logical troubleshooting workflow for this compound synthesis impurities.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. soc.chim.it [soc.chim.it]
- 3. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic study of the rearrangement of deuterium-labeled 4'-O-methylnorbelladine in Leucojum aestivum shoot cultures by mass spectrometry. Influence of precursor feeding on amaryllidaceae alkaloid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate product ion mass spectra of galanthamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of metabolic variation and galanthamine content in Narcissus bulbs by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS of amaryllidaceous galanthamine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Galanthamine-d6
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the chromatographic separation of Galanthamine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for analyzing this compound?
A1: The most common methods for the analysis of Galanthamine and its deuterated internal standard, this compound, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with LC-MS/MS being particularly prevalent for bioanalytical applications due to its high sensitivity and selectivity.[1][2]
Q2: I am observing a different retention time for this compound compared to unlabeled Galanthamine. Is this normal?
A2: Yes, a slight shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon, often referred to as a chromatographic or isotopic shift. In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase.
Q3: My this compound signal is showing high variability. What could be the cause?
A3: High variability in the signal of a deuterated internal standard can be attributed to several factors, including isotopic exchange (the loss of deuterium and replacement with hydrogen from the solvent) and differential matrix effects.[3] Matrix effects occur when co-eluting components from the sample matrix suppress or enhance the ionization of the analyte and/or the internal standard.
Q4: How can I confirm if isotopic exchange is occurring with my this compound?
A4: To confirm isotopic exchange, you can monitor the mass spectrum of the internal standard in a blank matrix over time. An increase in the signal corresponding to the unlabeled analyte or partially deuterated species would indicate that an exchange is taking place.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Strong interactions between the basic functional groups of Galanthamine and acidic silanol groups on the column packing.- Column overload.- Inappropriate mobile phase pH. | - Use a modern, end-capped column with reduced silanol activity.- Operate at a lower pH to ensure silanol groups are protonated.- Reduce the sample concentration or injection volume.[4][5][6][7][8]- Add a competitive amine (e.g., triethylamine) to the mobile phase to block active sites. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Check the column performance with a standard and replace if necessary.[9] |
| Poor Resolution | - Inadequate separation between this compound and other components.- Suboptimal mobile phase composition. | - Optimize the mobile phase by adjusting the organic modifier concentration or trying a different solvent.- Consider a column with a different selectivity.- Adjust the gradient slope in gradient elution methods. |
| Signal Suppression/Enhancement (Matrix Effects) | - Co-eluting matrix components interfering with ionization.[9] | - Improve sample preparation to remove interfering substances (e.g., use Solid Phase Extraction instead of Protein Precipitation).- Modify the chromatographic method to separate this compound from the interfering components.- Evaluate different ionization sources or parameters on the mass spectrometer.[10] |
| Ghost Peaks | - Contamination in the injector, column, or mobile phase.- Carryover from a previous injection. | - Clean the injector and replace the syringe.- Flush the column with a strong solvent.- Use fresh, high-purity mobile phase solvents. |
Experimental Protocols
Below are examples of detailed methodologies for the analysis of Galanthamine. These can be adapted for this compound.
LC-MS/MS Method for Galantamine in Human Plasma
This method is suitable for pharmacokinetic studies and can be adapted for this compound as the internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add the internal standard solution (this compound).
-
Add 1 mL of toluene and vortex for 3 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.[11]
Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase |
| Mobile Phase | Isocratic mixture (e.g., acetonitrile and ammonium formate buffer) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Galanthamine) | m/z 288.2 → 213.2 |
GC-MS Method for Galantamine in Plant Material
This method is suitable for the quantification of Galantamine in plant extracts.
Sample Preparation
-
Extract 50 mg of dried plant material with 1 mL of methanol for 2 hours.
-
Take an aliquot of the extract and perform silylation.
-
Analyze the silylated extract by GC-MS.
Chromatographic and Mass Spectrometry Conditions Specific column, temperature program, and MS parameters should be optimized based on the instrument and specific plant matrix.
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for Galanthamine analysis.
Table 1: HPLC Methods for Galantamine Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Inertsil ODS-3V (150 x 4.6 mm, 5µm) | Phosphate buffer:Acetonitrile (75:25 v/v) | 1.0 | UV at 230 nm | [8] |
| C18 | 0.1% TFA in Water:Acetonitrile (95:5 v/v) | 1.0 | UV | [12] |
| Hypurity C4 (150 x 4.6 mm, 5.0 µm) | Acetonitrile:10 mM Ammonium Formate (90:10 v/v) | 0.8 | MS/MS | [13] |
| Atlantis dC18 | 0.2% Formic Acid:Acetonitrile (50:50 v/v) | 0.6 | MS/MS | [14] |
Table 2: Sample Preparation Methods for Galantamine in Plasma
| Method | Extraction Solvent | Internal Standard | Reference |
| Liquid-Liquid Extraction | Trichloromethane | Diphenhydramine | [15] |
| Liquid-Liquid Extraction | Dichloromethane | Carbamazepine | [13] |
| Liquid-Liquid Extraction | Toluene | Loratadine | [11] |
| Liquid-Liquid Extraction | Ethyl Acetate | Glimepiride | [16] |
Visualizations
Caption: General troubleshooting workflow for common chromatographic issues.
References
- 1. Review of the validated HPLC and LC-MS/MS methods for determination of drugs used in clinical practice for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mastelf.com [mastelf.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- 16. academic.oup.com [academic.oup.com]
Preventing isotopic exchange in Galanthamine-d6 studies
Welcome to the Technical Support Center for Galanthamine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and to address common issues encountered during experimental studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound studies?
Isotopic exchange, also known as back-exchange, is a chemical process where a deuterium (D) atom on a stable isotope-labeled compound, such as this compound, is replaced by a hydrogen (H) atom from the surrounding environment (e.g., solvent, matrix).[1] This can compromise the accuracy of quantitative analyses that rely on mass spectrometry, as the mass of the internal standard changes, potentially leading to inaccurate measurements of the analyte.[1]
Q2: Where are the deuterium labels located on commercially available this compound, and are they stable?
Commercially available this compound is typically synthesized with deuterium labels on the N-methyl and O-methyl groups. These positions are generally not considered labile, meaning the carbon-deuterium bonds are strong and not prone to exchange under standard analytical conditions. However, extreme pH or high temperatures could potentially promote exchange.
Q3: What are the primary factors that can induce isotopic exchange in this compound?
The main factors that can promote the exchange of deuterium for hydrogen are:
-
pH: Both highly acidic and basic conditions can catalyze isotopic exchange. For many deuterated compounds, the rate of exchange is lowest in the slightly acidic to neutral pH range.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol) contain exchangeable protons and can contribute to deuterium loss. Aprotic solvents (e.g., acetonitrile, DMSO) are preferred for storage and sample preparation.
Q4: I am observing a decrease in the this compound signal and an increase in the unlabeled Galanthamine signal in my QC samples. Could this be isotopic exchange?
This observation could indeed be indicative of isotopic exchange. When this compound loses deuterium atoms, its mass decreases, and it may be detected at the same mass-to-charge ratio as the unlabeled analyte. This would lead to a decreased signal for the internal standard and an artificially inflated signal for the analyte. However, other factors such as matrix effects or issues with the purity of the internal standard should also be investigated.
Q5: Are there more stable alternatives to deuterated internal standards?
Yes, internal standards labeled with stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are generally more stable and not susceptible to isotopic exchange. However, deuterated standards like this compound are often more readily available and cost-effective. With proper handling and experimental conditions, this compound can be a reliable internal standard.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the use of this compound.
Issue 1: Suspected Isotopic Exchange
-
Symptom: Inconsistent quantification, decreasing internal standard response over time, or an increasing analyte signal in blank samples containing only the internal standard.
-
Troubleshooting Steps:
-
Verify Label Position: Confirm the location of the deuterium labels from the Certificate of Analysis (CoA) of your this compound. As mentioned, labels on the N-methyl and O-methyl groups are expected to be stable.
-
Conduct a Stability Study: Perform a stability study of this compound under your specific experimental conditions (see Experimental Protocols section for a detailed methodology). This will provide direct evidence of isotopic exchange.
-
Optimize Experimental Conditions:
-
pH Control: If possible, maintain the pH of your samples and mobile phases in a neutral or slightly acidic range. A study on galanthamine hydrobromide showed it is stable under alkaline conditions but degrades under acidic conditions.[2][3]
-
Temperature Control: Keep samples, stock solutions, and working solutions at low temperatures (e.g., 4°C in an autosampler, -20°C or -80°C for storage).
-
Solvent Choice: Use aprotic solvents for reconstituting and diluting this compound stock solutions. Minimize the exposure time to aqueous environments.
-
-
Issue 2: Poor Isotopic Purity of the Internal Standard
-
Symptom: Significant signal for the unlabeled analyte is observed when injecting a solution of only this compound. This leads to an overestimation of the analyte concentration, particularly at low levels.
-
Troubleshooting Steps:
-
Assess Isotopic Purity: Determine the isotopic purity of your this compound standard. This can be done by infusing a high-concentration solution of the standard into the mass spectrometer and acquiring a full-scan mass spectrum.[4]
-
Calculate Contribution: Quantify the contribution of the unlabeled analyte from your this compound by analyzing a "zero sample" (a blank matrix spiked only with the internal standard at the working concentration).[4] The measured analyte response in this sample can be subtracted from your experimental samples.
-
Consult Supplier: If the isotopic purity is below the specifications on the CoA, contact the supplier.
-
Issue 3: Chromatographic Separation of Analyte and Internal Standard
-
Symptom: The retention times of Galanthamine and this compound are slightly different, leading to differential matrix effects and affecting quantification accuracy.
-
Troubleshooting Steps:
-
Confirm Co-elution: Carefully examine the chromatograms to verify that the analyte and internal standard peaks are eluting as closely as possible.
-
Optimize Chromatography: Adjusting the mobile phase composition or the gradient profile can help to achieve better co-elution.
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[5] This will help determine if the slight separation is occurring in a region of significant matrix effects.
-
Quantitative Data Summary
| Parameter | Condition to Minimize Exchange/Degradation | Rationale |
| pH | Neutral to slightly acidic (for general deuterated standards). Galanthamine is noted to be stable in alkaline conditions. | Extreme pH can catalyze the exchange of deuterium for hydrogen. Galanthamine itself shows degradation under acidic conditions.[2][3] |
| Temperature | Low temperatures (Storage: -20°C or -80°C; Autosampler: 4°C) | Reduces the rate of chemical reactions, including isotopic exchange. |
| Solvent | Aprotic solvents (e.g., Acetonitrile, DMSO) for stock solutions. | Minimizes the presence of exchangeable protons that can lead to back-exchange. |
| Light Exposure | Store in dark containers or protect from light. | Galanthamine has been shown to degrade under photolytic conditions.[2][3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound
Objective: To evaluate the stability of this compound under specific experimental conditions (pH, temperature, and solvent).
Methodology:
-
Prepare Test Solutions: Prepare solutions of this compound at a known concentration in different media relevant to your experiment:
-
Aprotic solvent (e.g., acetonitrile) as a control.
-
Your standard sample diluent.
-
Blank biological matrix extract.
-
Mobile phase A and Mobile phase B.
-
-
Incubate under Various Conditions:
-
Temperature: Aliquot the test solutions and incubate them at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Time: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method to analyze the samples.
-
Monitor the peak area of this compound and the peak area of any signal appearing at the mass-to-charge ratio of unlabeled Galanthamine.
-
-
Data Analysis:
-
Plot the peak area of this compound as a function of time for each condition.
-
A significant decrease in the peak area of this compound over time indicates instability.
-
Calculate the percentage of isotopic exchange by comparing the increase in the unlabeled Galanthamine signal to the initial this compound signal.
-
Protocol 2: LC-MS/MS Analysis of Galanthamine with this compound Internal Standard
Objective: To provide a general workflow for the quantitative analysis of Galanthamine in a biological matrix using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize source parameters (e.g., capillary voltage, source temperature) to achieve the best signal-to-noise ratio while minimizing the potential for in-source exchange.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column [scirp.org]
Addressing poor recovery of Galanthamine-d6 in plasma samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the poor recovery of Galanthamine-d6 in plasma samples during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor or inconsistent recovery for this compound in plasma samples?
A1: Poor recovery of an internal standard (IS) like this compound can stem from several factors throughout the analytical workflow. The most common causes include suboptimal sample preparation, matrix effects, and analyte instability.[1][2][3] Issues can arise from the chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), where the IS may not be efficiently recovered from the plasma matrix.[3][4] Matrix effects, such as ion suppression or enhancement, are a significant concern in LC-MS/MS analysis, where co-eluting endogenous components from the plasma interfere with the ionization of the IS, leading to inaccurate measurements.[5][6][7] Additionally, the stability of this compound under certain storage, handling, or experimental conditions can affect its recovery.[2][8]
Q2: How can matrix effects lead to poor recovery, and how do I know if they are affecting my assay?
A2: Matrix effects occur when components in the plasma sample co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.[5][6][7] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and variable results.[5][6][9] You might suspect matrix effects if you observe inconsistent IS peak areas, poor reproducibility between samples, or a significant difference in the IS response between neat solutions and plasma samples.[5][10] To confirm matrix effects, you can perform a post-extraction addition experiment, which quantitatively measures the extent of ion suppression or enhancement.[5][9]
Q3: What is the expected stability of Galanthamine in plasma, and how should I handle and store my samples?
A3: Galanthamine has been shown to be stable in human plasma under various conditions. Studies indicate it is stable for at least 50 days when stored at -30°C and can withstand multiple freeze-thaw cycles.[11][12][13] For short-term storage, it is stable for several hours at room temperature.[11][12] However, degradation has been observed under acidic, photolytic, and oxidative stress conditions.[8] Therefore, it is crucial to store plasma samples frozen, protect them from light, and avoid acidic conditions to ensure the integrity of this compound.
Q4: Can the choice of protein precipitation solvent affect the recovery of this compound?
A4: Yes, the choice of organic solvent for protein precipitation is critical. Acetonitrile and methanol are commonly used, but their efficiency can differ.[14][15] Acetonitrile is often preferred as it tends to precipitate larger protein particulates, which are easier to separate by centrifugation or filtration.[15] The ratio of solvent to plasma is also important; a ratio of 3:1 to 5:1 (solvent:plasma) is typically recommended for efficient protein removal.[15] An inappropriate solvent or ratio can lead to incomplete protein precipitation, which may result in co-precipitation of the analyte or cause matrix effects downstream.[14]
Troubleshooting Guides
Guide 1: Troubleshooting Low Recovery in Protein Precipitation (PPT)
This guide provides a systematic approach to diagnosing and resolving issues with this compound recovery when using protein precipitation for plasma sample preparation.
Q: I'm experiencing low and variable recovery of this compound after protein precipitation. What steps should I take to troubleshoot this?
A: Low recovery after PPT is a common issue that can often be resolved by systematically evaluating your protocol. Follow the steps outlined below.
Step 1: Verify the Protein Precipitation Workflow
Ensure your basic workflow is sound. Inefficient protein removal can lead to analyte loss and significant matrix effects.
Caption: A typical workflow for plasma protein precipitation.
Step 2: Evaluate the Precipitation Solvent and Ratio
The choice and volume of the precipitation solvent are critical for efficient protein removal and analyte recovery.[15]
-
Problem: Incomplete protein precipitation.
-
Solution:
-
Solvent Choice: While both methanol and acetonitrile are used, acetonitrile often yields cleaner supernatants.[15] If you are using methanol, consider switching to acetonitrile.
-
Solvent-to-Plasma Ratio: A low ratio may not be sufficient to precipitate all proteins. It is recommended to use a solvent-to-plasma ratio of at least 3:1.[15] You can test ratios from 3:1 to 5:1 to find the optimal condition for your samples.
-
Temperature: Performing the precipitation at a low temperature (e.g., -20°C) can sometimes improve protein removal.[14]
-
Step 3: Optimize Mixing and Centrifugation
Inadequate mixing or centrifugation can lead to a "fluffy" pellet and carryover of proteins into the supernatant.
-
Problem: Poor pellet formation and protein carryover.
-
Solution:
-
Mixing: Ensure vigorous and thorough mixing (e.g., vortexing for 1-2 minutes) immediately after adding the solvent to prevent the formation of large protein clumps that can trap the analyte.[16]
-
Centrifugation: Increase the centrifugation time or speed (g-force) to ensure a compact pellet is formed. A typical condition is 10-30 minutes at high speed (e.g., >10,000 rpm).[14][17]
-
Data on Extraction Recovery of Galanthamine and Internal Standards
The following table summarizes recovery data from different studies, which can serve as a benchmark.
| Analyte/Internal Standard | Extraction Method | Recovery (%) | Reference |
| Galanthamine | Liquid-Liquid Extraction | 105.45 - 111.84% | [11][13] |
| Carbamazepine (IS) | Liquid-Liquid Extraction | 107.35% | [11][13] |
| Galanthamine | Not Specified | 80.1 ± 3.5% | [18] |
| Loratadine (IS) | Not Specified | 66.4 ± 1.1% | [18] |
| Galanthamine | Not Specified | 95.6 - 107.1% | [19] |
Guide 2: Investigating and Mitigating Matrix Effects
If you have optimized your sample preparation but still see poor recovery, the issue is likely due to matrix effects.
Q: My this compound signal is suppressed and highly variable. How can I confirm and address matrix effects?
A: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS bioanalysis.[6][7][20] A systematic investigation is needed to mitigate their impact.
Step 1: Quantify the Matrix Effect
The post-extraction addition experiment is the standard method to quantitatively assess the impact of the matrix.[5][9]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank plasma using your established method. Spike this compound into the final supernatant.
-
Set C (Pre-Spiked Matrix): Spike this compound into blank plasma before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Effect (%ME): (%ME) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Calculate Recovery (%RE): (%RE) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
-
Interpretation: A %ME value significantly less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[5]
Step 2: Mitigate Matrix Effects
Once confirmed, several strategies can be employed to reduce matrix effects.
Caption: Decision tree for mitigating matrix effects.
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components. Trying a different column chemistry (e.g., from C18 to a phenyl column) can also alter selectivity and reduce interferences.[21]
-
Improve Sample Cleanup: If using PPT, consider switching to a more selective sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[21][22] SPE, in particular, offers a wide range of sorbents and wash/elution conditions that can be optimized for thorough matrix removal.[21][23][24]
-
Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of quantitation.
Guide 3: Optimizing Solid-Phase Extraction (SPE)
If you switch to SPE to improve sample cleanup, this guide will help you optimize the procedure.
Q: I am implementing an SPE method to improve this compound recovery. How do I select the right conditions?
A: SPE is a powerful technique for cleaning up complex samples, but it requires careful optimization.[23] The key steps to optimize are sorbent selection, wash steps, and elution.
SPE Optimization Workflow
Caption: Key steps in developing a solid-phase extraction method.
-
Sorbent Selection: The choice of sorbent is the most critical factor.[21][23] For an analyte like Galanthamine, several types of phases could be effective:
-
Reversed-Phase (e.g., C8, C18): These retain non-polar to moderately polar compounds. Studies have shown that a C8 phase can provide excellent recovery for a range of drugs.[21][24]
-
Hydrophilic-Lipophilic Balance (HLB): These are versatile sorbents that can retain a broad range of compounds.
-
Mixed-Mode Cation-Exchange (MCX): These sorbents use both reversed-phase and ion-exchange mechanisms and are very effective for basic compounds like Galanthamine.
-
-
Wash Step Optimization: The goal of the wash step is to remove endogenous interferences without eluting the analyte. Test a series of wash solutions with increasing organic solvent strength (e.g., 5%, 10%, 20% methanol in water). Analyze the wash fractions to ensure you are not losing this compound.
-
Elution Step Optimization: The elution solvent should be strong enough to fully desorb the analyte from the sorbent. For reversed-phase sorbents, methanol or acetonitrile are common elution solvents.[21][24] For mixed-mode sorbents, it is often necessary to add a modifier (e.g., a small amount of ammonium hydroxide in the organic solvent) to disrupt the ionic interactions and elute the basic analyte.
By following these guides, researchers can systematically troubleshoot and resolve issues of poor this compound recovery, leading to more accurate and reliable bioanalytical data.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. welchlab.com [welchlab.com]
- 3. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
Technical Support Center: Analysis of Galanthamine-d6 by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Galanthamine-d6 in mass spectrometry experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Galanthamine and its deuterated internal standard, this compound.
Problem: Significant ion suppression is observed, leading to low signal intensity and poor sensitivity.
This is a common challenge in bioanalysis, where matrix components co-eluting with the analyte of interest interfere with its ionization.
Solution Workflow for Diagnosing and Mitigating Ion Suppression
Caption: A workflow for troubleshooting and mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., plasma, urine) that compete for ionization, leading to a decreased signal intensity.[2] Ion suppression can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, potentially resulting in the underestimation of the analyte concentration.[1]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help mitigate ion suppression?
A2: A SIL-IS is considered the gold standard for compensating for ion suppression.[2] Since this compound is structurally and chemically almost identical to Galanthamine, it co-elutes and experiences the same degree of ion suppression or enhancement.[1] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by ion suppression is effectively normalized, leading to more accurate and precise results.[1][3]
Q3: What are the most effective sample preparation techniques to reduce ion suppression for Galanthamine analysis?
A3: The choice of sample preparation method is critical for removing interfering matrix components. The most common and effective techniques include:
-
Solid-Phase Extraction (SPE): Often the most effective method for removing a wide range of interferences like phospholipids and salts.
-
Liquid-Liquid Extraction (LLE): A highly effective technique for cleaning up complex samples.
-
Protein Precipitation (PPT): A simpler but generally less clean method compared to SPE and LLE.
Q4: Can chromatographic conditions be optimized to minimize ion suppression?
A4: Yes, optimizing chromatographic separation is a key strategy. The goal is to separate the elution of Galanthamine and this compound from the regions of significant ion suppression. This can be achieved by:
-
Adjusting the gradient elution profile: To better separate the analyte from matrix interferences.
-
Changing the analytical column: Using a column with a different chemistry (e.g., C18, C8) can alter the retention of both the analyte and interfering compounds.
-
Modifying the mobile phase: Altering the pH or organic solvent composition can improve separation.
Q5: How can I experimentally determine if ion suppression is affecting my analysis?
A5: A post-column infusion experiment is a standard method to identify the presence and retention time of ion suppression zones. In this experiment, a constant flow of Galanthamine solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A drop in the constant signal of Galanthamine indicates the elution of interfering compounds that are causing ion suppression.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Galanthamine from Human Plasma
This protocol is adapted from a validated bioanalytical method.[2][4]
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 90 µL of the internal standard working solution (this compound in the appropriate solvent).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of dichloromethane to the tube.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Sample Collection:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Galanthamine
The following are typical starting parameters that should be optimized for your specific instrument.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 or C4 column (e.g., Hypurity C4, 150 x 4.6 mm, 5 µm)[2][4] |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution depending on the complexity of the matrix. A common isocratic condition is 90:10 Acetonitrile:10 mM Ammonium Formate.[2][4] |
| Flow Rate | 0.8 mL/min[2][4] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Galanthamine) | m/z 288.2 → 213.2[5] |
| MRM Transition (this compound) | To be determined empirically, expected to be m/z 294.2 → 213.2 or other appropriate fragment |
| Dwell Time | 100-200 ms |
| Collision Energy | Optimize for your instrument |
| Declustering Potential | Optimize for your instrument |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from a published study on Galanthamine analysis.[2][4] While this study used carbamazepine as an internal standard, the principles of assessing matrix effects are the same when using this compound.
Table 1: Extraction Recovery of Galanthamine
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| Galanthamine | 1.17 (LQC) | 111.84 |
| 5.85 (MQC1) | 105.45 | |
| 23.40 (MQC2) | 107.35 | |
| 46.80 (HQC) | 110.25 |
Table 2: Matrix Factor (MF) for Galanthamine
A matrix factor close to 1 indicates minimal ion suppression or enhancement.
| Analyte | Concentration (ng/mL) | Mean Matrix Factor | %CV |
| Galanthamine | 1.17 (LQC) | 1.04 | 8.78 |
| 46.80 (HQC) | 1.05 | 6.21 |
Signaling Pathways and Logical Relationships
Mechanism of Ion Suppression Compensation using a Stable Isotope-Labeled Internal Standard (SIL-IS)
Caption: How a SIL-IS compensates for ion suppression in LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Galanthamine-d6 Stability in Biological Matrices
Welcome to the technical support center for Galanthamine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in biological matrices. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the known stability issues for galanthamine and, by extension, this compound in biological matrices?
While specific public data on this compound is limited, its stability is expected to be comparable to that of unlabeled galanthamine. Studies on galanthamine hydrobromide have shown that it is susceptible to degradation under certain conditions. Degradation has been observed under acidic, photolytic, and oxidative stress.[1][2][3] Conversely, the compound is relatively stable under alkaline and thermal conditions.[1][2][3] When working with biological matrices, it is crucial to control these factors to ensure the integrity of this compound.
Q2: What are the primary degradation pathways for galanthamine?
The main degradation pathways identified for galanthamine are dehydration, epimerization, and N-oxidation.[1][2][3] These transformations can lead to the formation of metabolites and degradation products that may interfere with analytical measurements. Understanding these pathways is essential for developing robust analytical methods and for accurate interpretation of experimental data.
Q3: How should I store plasma samples containing this compound to ensure its stability?
Based on validated analytical methods for galanthamine in human plasma, long-term stability has been demonstrated at -30°C for at least 50 days.[4][5] For shorter-term storage and during sample handling, it is advisable to keep samples on ice and protected from light to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in biological matrices.
Issue 1: Inconsistent or decreasing this compound signal during an analytical run.
-
Possible Cause 1: Autosampler Instability. this compound may be degrading in the processed samples while sitting in the autosampler.
-
Troubleshooting Steps:
-
Verify the autosampler temperature is maintained at a low temperature (e.g., 4°C).
-
Perform a bench-top stability test in the final extraction solvent to assess stability over the expected run time.
-
If instability is confirmed, consider reducing the batch size to minimize the time samples are in the autosampler before injection.
-
-
-
Possible Cause 2: Photodegradation. Exposure to light, especially UV, can cause degradation.
-
Troubleshooting Steps:
-
Use amber vials or light-blocking sleeves for sample collection, storage, and in the autosampler.
-
Minimize the exposure of samples to ambient light during all handling steps.
-
-
Issue 2: High variability in this compound response across different sample preparations.
-
Possible Cause: Inconsistent pH during sample extraction. Galanthamine stability is pH-dependent.
-
Troubleshooting Steps:
-
Ensure consistent and accurate pH adjustment of all samples and standards during the extraction process.
-
Validate the pH of your buffer solutions before use.
-
-
Quantitative Data Summary
The following tables summarize stability data for galanthamine in human plasma from a validated LC-MS/MS method. This data can be used as a reference for expected this compound stability.
Table 1: Freeze-Thaw Stability of Galantamine in Human Plasma
| Analyte | Concentration (ng/mL) | Number of Cycles | Mean Concentration Found (ng/mL) | Accuracy (%) |
| Galantamine | 1.17 (LQC) | 5 | 1.15 | 98.29 |
| Galantamine | 46.90 (HQC) | 5 | 46.21 | 98.53 |
| LQC: Low-Quality Control, HQC: High-Quality Control | ||||
| Data adapted from a study demonstrating stability after five freeze-thaw cycles.[4] |
Table 2: Long-Term Stability of Galantamine in Human Plasma at -30°C
| Analyte | Concentration (ng/mL) | Storage Duration (days) | Mean Concentration Found (ng/mL) | Accuracy (%) |
| Galantamine | 1.17 (LQC) | 50 | 1.13 | 96.58 |
| Galantamine | 46.90 (HQC) | 50 | 45.98 | 98.04 |
| LQC: Low-Quality Control, HQC: High-Quality Control | ||||
| Data from a study showing stability for at least 50 days at -30°C.[4][5] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Evaluation
This protocol is designed to assess the stability of this compound in a biological matrix after repeated freezing and thawing cycles.
-
Preparation of QC Samples: Prepare low and high concentration quality control (QC) samples of this compound in the desired biological matrix (e.g., human plasma).
-
Freeze-Thaw Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by unassisted thawing at room temperature.
-
Sample Analysis: After the final thaw, process and analyze the samples using a validated bioanalytical method.
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples to that of freshly prepared QC samples. The deviation should be within acceptable limits (typically ±15%).
Protocol 2: Bench-Top Stability Evaluation
This protocol evaluates the stability of this compound in the biological matrix at room temperature over a specified period.
-
Preparation of QC Samples: Prepare low and high concentration QC samples in the desired biological matrix.
-
Room Temperature Incubation: Place the QC samples on a laboratory bench at room temperature for a duration that mimics the expected sample handling and processing time (e.g., 4, 8, or 24 hours).
-
Sample Analysis: Following incubation, process and analyze the samples.
-
Data Evaluation: Compare the results to freshly prepared QC samples to determine the percentage of degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound signal.
Caption: Primary degradation pathways of Galanthamine.
References
Technical Support Center: Galanthamine-d6 Calibration Curve Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Galanthamine-d6 as an internal standard for calibration curves in LC-MS/MS applications.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the development and validation of analytical methods using this compound.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
A non-linear calibration curve can lead to inaccurate quantification. The following steps will help you troubleshoot this issue.
Troubleshooting Workflow for Poor Linearity
Caption: Troubleshooting workflow for poor calibration curve linearity.
Detailed Steps:
-
Verify Standard and Internal Standard (IS) Preparation:
-
Question: Are the stock solutions and subsequent dilutions of Galanthamine and this compound prepared correctly?
-
Action: Re-prepare the standards and calibration curve samples. Ensure the correct weighing of standards and accurate dilutions. Use calibrated pipettes and high-purity solvents.
-
-
Evaluate Internal Standard Concentration:
-
Question: Is the concentration of this compound appropriate for the expected analyte concentration range?
-
Action: The response of the internal standard should be consistent and sufficient across all calibration points. A very high IS concentration can lead to detector saturation, while a very low concentration can result in poor precision.
-
-
Investigate Matrix Effects:
-
Question: Are matrix components from the sample (e.g., plasma, tissue homogenate) causing ion suppression or enhancement?
-
Action: Perform a post-extraction addition experiment to assess matrix effects. If significant effects are observed, optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction) to remove interfering components. The use of a stable isotope-labeled internal standard like this compound is intended to compensate for matrix effects, as it should co-elute and experience similar ionization effects as the analyte.[1]
-
-
Assess Instrument Performance:
-
Question: Is the LC-MS/MS system performing optimally?
-
Action: Check for a dirty ion source, which can lead to inconsistent ionization. Ensure the detector is not saturated by high concentrations of the analyte or internal standard.
-
Issue 2: High Variability in Quality Control (QC) Samples
Inconsistent results for QC samples indicate a lack of precision and reliability in the assay.
Troubleshooting Workflow for High QC Variability
Caption: Troubleshooting workflow for high variability in QC samples.
Detailed Steps:
-
Review Sample Preparation Consistency:
-
Question: Is the sample preparation process, particularly the extraction step, being performed consistently for all samples?
-
Action: Ensure consistent timing, temperature, and mixing during extraction. Automating pipetting steps can reduce variability.
-
-
Evaluate Analyte and IS Stability:
-
Question: Is Galanthamine or this compound degrading in the biological matrix or during sample processing?
-
Action: Perform stability studies, including freeze-thaw stability, bench-top stability, and long-term storage stability. Galantamine has been shown to degrade under acidic, photolytic, and oxidative conditions.[2][3]
-
-
Examine Chromatography:
-
Question: Are there issues with peak shape, retention time shifts, or co-elution of interferences?
-
Action: Optimize the chromatographic method to ensure symmetric and reproducible peaks. Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts.[4] While this is not always problematic, significant separation can lead to differential matrix effects.
-
-
Verify Internal Standard Purity:
-
Question: What is the isotopic purity of the this compound standard? Does it contain unlabeled Galanthamine?
-
Action: Consult the Certificate of Analysis (CoA) for the isotopic purity.[5] The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak fronting or tailing?
A: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.
-
Column Degradation: The column may be nearing the end of its lifespan. Replace the column.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds like Galanthamine. Ensure the mobile phase pH is appropriate for the column and analyte.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try to match the sample solvent to the initial mobile phase conditions.
Q2: I'm observing a slight shift in retention time between Galanthamine and this compound. Is this a problem?
A: A small, consistent shift in retention time is a known phenomenon for deuterated internal standards due to the "isotope effect".[5] This is generally not a problem as long as the two peaks are sufficiently resolved from any interferences and the shift is consistent across the analytical run. However, if the separation is large, the analyte and internal standard may be affected differently by matrix effects, which can compromise accurate quantification.[5] If this is a concern, chromatographic conditions may need to be optimized to improve co-elution.
Q3: My calibration curve is linear at high concentrations but not at the lower end. What should I do?
A: This can be due to several factors:
-
Background Interference: Endogenous compounds in the matrix may interfere with the analyte or IS at low concentrations. Improve sample cleanup to remove these interferences.
-
Adsorption: The analyte may be adsorbing to plasticware or parts of the LC system at low concentrations. Using silanized vials or adding a small amount of an organic solvent to the sample may help.
-
Contribution from Internal Standard: If the this compound contains a small amount of unlabeled Galanthamine, this will have a more significant impact at the LLOQ, leading to a positive bias and non-linearity.[5]
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A: Deuterium exchange can occur, particularly if the deuterium atoms are located at labile positions on the molecule and are exposed to acidic or basic conditions.[4] It is important to check the location of the deuterium labels on the this compound molecule (provided in the CoA). Storing stock solutions and samples at a neutral pH can help minimize this risk.[6] High source temperatures in the mass spectrometer can also sometimes promote this exchange.[4]
Experimental Protocols and Data
Example LC-MS/MS Method for Galanthamine in Plasma
This protocol is a general example and should be optimized for your specific instrumentation and application.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 25 µL of this compound working solution (internal standard).
-
Vortex for 30 seconds.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 1 mL of an organic extraction solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Galanthamine-d6 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the analysis of Galanthamine-d6, particularly the challenge of co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting peaks, and why are they a concern in my analysis?
A: Co-eluting peaks occur when two or more different compounds exit the chromatography column at the same or very similar times, resulting in overlapping peaks in the chromatogram.[1][2] This is a significant issue because it can lead to inaccurate quantification and identification of your target analyte, Galanthamine.[3] If this compound, often used as an internal standard, co-elutes with an interfering compound, it can compromise the accuracy of the entire assay through phenomena like ion suppression in mass spectrometry.
Q2: My chromatogram for this compound shows a broad or shouldered peak. How can I confirm if this is due to co-elution?
A: Asymmetrical peaks, such as those with shoulders, tailing, or fronting, are often primary indicators of a hidden, co-eluting peak.[3][4] To confirm co-elution, you can use the following techniques:
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can utilize the peak purity function in your software.[3][4] This tool analyzes the spectra across the entire peak. A non-homogenous spectrum indicates the presence of more than one compound.[4]
-
Mass Spectrometry (MS) Analysis: When using an MS detector, you can examine the mass spectra at different points across the peak (the beginning, apex, and end). If the spectra differ, it confirms the presence of multiple, co-eluting compounds.[4]
-
Varying Injection Volume: Injecting different amounts of your sample can sometimes help diagnose the issue. If the peak shape changes disproportionately with the injection volume, it may suggest overloading or the presence of an impurity.[3]
Q3: What are the likely sources of co-elution when analyzing this compound?
A: Co-elution in this compound analysis can stem from several sources:
-
Metabolites of Galantamine: Galantamine is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[5][6] This process generates metabolites such as O-desmethyl-galantamine, galantamine-N-oxide, and their glucuronidated forms.[7][8] These structurally similar compounds are common candidates for co-elution.
-
Matrix Interferences: If you are analyzing biological samples (e.g., plasma, urine), endogenous components from the matrix can co-elute with your analyte. Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to minimize these interferences.
-
Related Alkaloids: When analyzing extracts from natural sources like plants of the Amaryllidaceae family, other structurally related alkaloids may be present and co-elute with Galantamine or its internal standard.[9][10][11]
-
Isotopic Overlap (Minor): While this compound is isotopically distinct, the natural isotopic abundance of Galantamine can lead to very minor signals at the mass of the deuterated standard. However, this is rarely the cause of significant peak shape issues. The primary challenge is chromatographic, not mass-based, resolution.[12]
Troubleshooting Guide: Resolving Co-eluting Peaks
If you have confirmed co-elution, the following troubleshooting steps can help you achieve baseline separation. It is recommended to change only one parameter at a time to systematically evaluate its effect.[13]
Step 1: Method Optimization (HPLC/UHPLC)
The most effective way to resolve co-eluting peaks is by modifying your chromatographic method.
Table 1: Troubleshooting Chromatographic Parameters
| Parameter | Recommended Action | Expected Outcome & Rationale |
| Mobile Phase Strength | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[3] | This increases the retention time of all compounds. By increasing the interaction with the stationary phase, it can improve the separation between closely eluting peaks.[14] |
| Mobile Phase Selectivity | Change the organic solvent (e.g., switch from methanol to acetonitrile, or vice versa).[3][4] | Different organic solvents alter the selectivity of the separation by changing how analytes interact with the stationary phase. This can significantly change the elution order and improve resolution.[14] |
| Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase.[3] | For ionizable compounds like Galantamine, changing the pH alters their ionization state, which can dramatically affect their retention on a reverse-phase column and improve separation.[15] |
| Column Temperature | Modify the column temperature. | Increasing temperature generally decreases retention time and can improve peak efficiency by reducing mobile phase viscosity.[13][14] Conversely, decreasing temperature can increase retention and may improve resolution. The effect is compound-dependent and should be tested.[13] |
| Flow Rate | Decrease the flow rate.[13] | Lowering the flow rate can increase column efficiency (more theoretical plates), leading to sharper peaks and better resolution, though it will increase the analysis time.[13] |
| Stationary Phase | Switch to a column with a different chemistry (e.g., from a C18 to a PFP or Cyano column).[14] | This is one of the most powerful ways to change selectivity. A pentafluorophenyl (PFP) column, for instance, can offer unique interactions with polar aromatic compounds like Galantamine and may resolve difficult co-elutions.[16] |
Step 2: Utilize the Mass Spectrometer Detector
If complete chromatographic separation is not achievable, a mass spectrometer provides powerful tools to overcome co-elution.
-
Extracted Ion Chromatograms (EIC/XIC): Since Galanthamine and this compound have different masses, you can quantify each using their specific mass-to-charge ratio (m/z). Even if the peaks overlap in the total ion chromatogram (TIC), they will be distinct in their respective EICs, allowing for accurate quantification provided there is no significant ion suppression.[12]
-
Tandem Mass Spectrometry (MS/MS): Using MS/MS in Multiple Reaction Monitoring (MRM) mode provides an additional layer of selectivity. By monitoring a specific precursor-to-product ion transition for both Galantamine and Galantamine-d6, you can eliminate interferences that may have the same mass but do not produce the same fragment ions.
Experimental Protocols
Example Protocol: HPLC-MS/MS Method for Galantamine
This protocol provides a starting point for method development. Optimization will be required based on your specific instrument and sample type.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Table 2: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95% | 5% |
| 1.0 | 95% | 5% |
| 5.0 | 20% | 80% |
| 5.5 | 5% | 95% |
| 6.5 | 5% | 95% |
| 6.6 | 95% | 5% |
| 8.0 | 95% | 5% |
-
MS/MS Detection (MRM Mode):
-
Galanthamine: Monitor a specific transition (e.g., m/z 288.2 -> 213.1).
-
This compound: Monitor a specific transition (e.g., m/z 294.2 -> 213.1).
-
(Note: Specific m/z values should be optimized by infusing the pure compounds).
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving co-eluting peaks in your this compound analysis.
Caption: A logical workflow for diagnosing and addressing co-eluting peaks.
Simplified Galanthamine Metabolism
Understanding the metabolic pathway of Galantamine can help anticipate potential interferences.
Caption: Major metabolic pathways of Galantamine via CYP enzymes.
References
- 1. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The metabolism and excretion of galantamine in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of galanthamine-type alkaloids by capillary gas chromatography-mass spectrometry in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS of amaryllidaceous galanthamine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of Galanthamine-d6 Analytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of galantamine in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Galanthamine-d6, is widely considered the gold standard in mass spectrometry-based bioanalysis.[1] This guide provides a comprehensive comparison of analytical methods for galantamine, with a focus on the cross-validation of methods utilizing this compound against those employing alternative internal standards. The information is supported by experimental data from various validated methods.
Comparative Analysis of Analytical Method Performance
The robustness and reliability of a bioanalytical method are assessed through rigorous validation of several key parameters. The following table summarizes the performance characteristics of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of galantamine, comparing the use of a deuterated internal standard (Galanthamine-d3) with other structurally unrelated internal standards.
| Parameter | Method with Deuterated Internal Standard (Galanthamine-d3) | Method with Structural Analog Internal Standard (Phenacetin) [2] | Method with Structural Analog Internal Standard (Carbamazepine) [3] | Method with Structural Analog Internal Standard (Loratadine) [4] | Method with Structural Analog Internal Standard (Glimepiride) [5] |
| Linearity Range (ng/mL) | 2–2000 | 0.12–525 | 0.39–62.5 | 0.5–100 | 4–240 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 0.12 | 0.39 | 0.5 | 4 |
| Intra-day Precision (%RSD) | < 4.88% | 4.73–11.7% | 1.34–6.11% | < 8% | Not Specified |
| Inter-day Precision (%RSD) | < 4.88% | 5.83–8.64% | 3.31–5.01% | Not Specified | Not Specified |
| Intra-day Accuracy (%) | 96.8–100.8% | Not Specified | 91.92–100.97% | Not Specified | Not Specified |
| Inter-day Accuracy (%) | 96.8–100.8% | Not Specified | 94.29–102.07% | Not Specified | Not Specified |
| Extraction Recovery (%) | Not Specified | Not Specified | 105.45–111.84% | Not Specified | Not Specified |
| Internal Standard Recovery (%) | Not Specified | Not Specified | 107.35% | Not Specified | Not Specified |
Note: The data for the method with the deuterated internal standard (Galanthamine-d3) was sourced from a study that utilized a single quadrupole mass spectrometer with selected ion monitoring (SIM), which may account for the higher LLOQ compared to some of the tandem mass spectrometry methods.[6]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical assays. Below are representative experimental protocols for the LC-MS/MS analysis of galantamine.
Method 1: LC-MS/MS with Deuterated Internal Standard (Galanthamine-d3) [6]
-
Sample Preparation: Simple one-step liquid-liquid extraction with ethyl acetate.
-
Chromatographic Separation:
-
Column: Reverse-phase C18.
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.01M ammonium acetate (95/5, v/v).
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Waters 3100 single quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI).
-
Detection: Selected Ion Monitoring (SIM) mode.
-
Method 2: LC-MS/MS with Structural Analog Internal Standard (Phenacetin) [2]
-
Sample Preparation: Simple liquid-liquid extraction from rat plasma using acetonitrile.[2]
-
Chromatographic Separation:
-
Mass Spectrometry:
Method 3: LC-MS/MS with Structural Analog Internal Standard (Carbamazepine) [3]
-
Sample Preparation: Simple liquid-liquid extraction with dichloromethane.[3]
-
Chromatographic Separation:
-
Mass Spectrometry:
Visualizing the Workflow and Cross-Validation Process
To better illustrate the experimental and logical processes involved in the analysis and cross-validation of this compound analytical methods, the following diagrams are provided.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of bioanalytical data. While methods employing structural analog internal standards can be validated to meet regulatory requirements, the use of a deuterated internal standard like this compound is generally preferred.[1][7] This is because the physicochemical properties of a deuterated internal standard are nearly identical to the analyte, allowing it to more effectively compensate for variability during sample preparation and analysis, ultimately leading to more accurate and precise results.[1] The choice of method will depend on the specific requirements of the study, including the desired sensitivity and the nature of the biological matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
The Gold Standard: Validating Galanthamine-d6 as a Surrogate for Galantamine in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of galantamine is paramount for pharmacokinetic, bioequivalence, and clinical studies. The use of a stable isotope-labeled internal standard, such as Galanthamine-d6, is widely considered the gold standard in mass spectrometry-based bioanalytical methods. This guide provides an objective comparison of the performance of this compound against other surrogates, supported by experimental data, to underscore its suitability in ensuring the accuracy and precision of galantamine quantification.
The ideal internal standard (IS) should co-elute with the analyte of interest, exhibit similar ionization efficiency, and behave comparably during sample extraction. A deuterated analog like this compound fulfills these criteria more effectively than structurally unrelated compounds, minimizing the impact of matrix effects and variability in sample preparation and instrument response.
Comparative Performance of Internal Standards for Galantamine Analysis
The following table summarizes key validation parameters from various studies, offering a direct comparison between methods employing a deuterated internal standard and those using other common surrogates.
| Internal Standard | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Galanthamine-d3 | Galantamine | 2 | 2 - 2000 | < 4.88 | < 4.88 | Not Reported |
| Glimepiride | Galantamine | 4 | 4 - 240 | Not Reported | Not Reported | Not Reported |
| Carbamazepine | Galantamine | 0.39 | 0.39 - 62.5 | 1.34 - 6.11 | 3.31 - 5.01 | 105.45 - 111.84 (Galantamine), 107.35 (IS) |
| Phenacetin | Galantamine | 0.12 | 0.12 - 525 | 4.73 - 11.7 | 5.83 - 8.64 | Not Reported |
| Loratadine | Galantamine | 0.5 | 0.5 - 100 | < 8 | Not Reported | Not Reported |
As evidenced by the data, methods employing a deuterated internal standard like Galanthamine-d3 demonstrate excellent precision.[1] While methods with other internal standards also show acceptable performance, the use of a stable isotope-labeled IS is inherently advantageous for mitigating matrix effects and ensuring the highest degree of accuracy.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of galantamine using a deuterated internal standard.
LC-MS/MS Method for Galantamine Quantification using Galanthamine-d3
This method is adapted from a validated assay for the determination of galantamine in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of Galanthamine-d3 internal standard working solution (concentration not specified).
-
Add 100 µL of 5 M NaOH.
-
Add 3 mL of a mixture of n-hexane and isopropanol (90:10, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.5) (30:70, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Applied Biosystems Sciex API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Galantamine: m/z 288.2 → 213.1
-
Galanthamine-d3: m/z 291.2 → 213.1
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Declustering Potential: 76 V
-
Entrance Potential: 10 V
-
Collision Energy: 33 eV
-
Collision Cell Exit Potential: 12 V
-
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the pharmacological action of galantamine, the following diagrams are provided.
Caption: Experimental workflow for galantamine analysis.
Caption: Dual mechanism of action of galantamine.
Galantamine exerts its therapeutic effects through a dual mechanism of action. It competitively and reversibly inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine in the synaptic cleft. Additionally, galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which enhances cholinergic neurotransmission.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Galanthamine Quantification: A Comparative Guide to Accuracy and Precision with Galanthamine-d6
For researchers, scientists, and drug development professionals, the accurate and precise quantification of galanthamine is critical for pharmacokinetic studies, bioequivalence assessments, and clinical trial monitoring. The choice of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to ensure data reliability. This guide provides an objective comparison of the performance of Galanthamine-d6 as an internal standard against other alternatives, supported by experimental data, to underscore its position as the superior choice for robust and accurate quantification.
Stable isotope-labeled internal standards, such as this compound, are widely recognized as the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they experience similar extraction recovery, matrix effects, and ionization efficiencies. This intrinsic similarity allows for more effective normalization and, consequently, more accurate and precise results compared to structurally analogous but non-isotopically labeled internal standards.[1][2]
Comparative Performance of Internal Standards for Galanthamine Quantification
The following table summarizes the performance characteristics of LC-MS/MS methods for the quantification of galantamine using different internal standards. The data is compiled from various validation studies.
| Performance Metric | Galanthamine-d3 (Deuterated IS) | Carbamazepine (Non-deuterated IS) | Glimepiride (Non-deuterated IS) |
| Linearity (r²) | >0.99 | >0.99 | 0.9996 |
| Limit of Quantification (LOQ) | 2 ng/mL | 0.39 ng/mL | 4 ng/mL |
| Intra-day Accuracy (%) | 96.8 - 100.8% | 91.92 - 100.97% | Not explicitly stated, but within acceptable limits |
| Inter-day Accuracy (%) | 96.8 - 100.8% | 94.29 - 102.07% | Not explicitly stated, but within acceptable limits |
| Intra-day Precision (%CV) | < 4.88% | 1.34 - 6.11% | Not explicitly stated, but within acceptable limits |
| Inter-day Precision (%CV) | < 4.88% | 3.31 - 5.01% | Not explicitly stated, but within acceptable limits |
| Recovery (%) | Not explicitly stated | 105.45 - 111.84% | Not explicitly stated |
Data compiled from multiple sources.[3][4][5]
While all methods demonstrate acceptable performance according to regulatory guidelines, the data for the deuterated internal standard (Galanthamine-d3) showcases excellent accuracy and precision, with a coefficient of variation (%CV) consistently below 5%.[4] Methods employing non-deuterated internal standards like carbamazepine and glimepiride also provide reliable results, but the inherent chemical and physical differences can lead to greater variability.[3][5]
The Workflow Advantage: A Visual Guide
The use of a deuterated internal standard simplifies and enhances the robustness of the bioanalytical workflow. The following diagram illustrates the typical experimental process for galanthamine quantification using this compound.
Detailed Experimental Protocol: Quantification of Galanthamine in Human Plasma using this compound
This protocol is a representative example based on common practices in bioanalytical laboratories for the quantification of galantamine using a deuterated internal standard.
1. Materials and Reagents:
-
Galanthamine reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate (for mobile phase modification)
-
Human plasma (blank)
2. Sample Preparation:
-
Thaw plasma samples and quality controls (QCs) at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous interferences (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Galanthamine: m/z 288.2 → 213.2
-
This compound: m/z 294.2 → 213.2 (example transition, exact mass may vary based on deuteration pattern)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards in blank plasma ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Process the calibration standards and QCs along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of galantamine to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the curve.
-
Determine the concentration of galantamine in the unknown samples from the calibration curve.
This detailed protocol, combined with the superior performance data, strongly supports the use of this compound for the highest accuracy and precision in galantamine quantification. For researchers and drug developers, investing in a stable isotope-labeled internal standard is a critical step towards generating reliable and defensible bioanalytical data.
References
Comparative binding affinity of Galanthamine-d6 and galantamine
A comprehensive analysis of the binding characteristics of galantamine and its deuterated analogue, Galantamine-d6, to their primary neurological targets.
This guide provides a detailed comparison of the binding affinities of Galantamine-d6 and its non-deuterated counterpart, galantamine. The primary focus is on their interactions with acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs), the key targets in the therapeutic action of galantamine for Alzheimer's disease.
Executive Summary
For binding affinity, which is governed by non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces, the subtle change in mass and bond vibration from deuteration is generally considered to have a negligible effect.[6][7] The overall three-dimensional shape and electronic distribution of the molecule, which are the critical determinants for receptor binding, remain virtually unchanged between galantamine and Galanthamine-d6.[] Therefore, it is scientifically reasonable to assume that This compound exhibits a binding affinity profile highly similar to that of galantamine.
This guide will present the established binding affinity data for galantamine as a proxy for Galantamine-d6, supported by detailed experimental protocols for how these values are determined.
Quantitative Binding Affinity of Galantamine
The following table summarizes the experimentally determined binding affinity of galantamine to its primary targets, acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs). These values are critical for understanding the compound's potency and mechanism of action.
| Target | Ligand | Parameter | Value | Species/Source | Reference |
| Acetylcholinesterase (AChE) | Galantamine | IC₅₀ | 0.31 µg/mL | - | [9] |
| Butyrylcholinesterase (BuChE) | Galantamine | IC₅₀ | 9.9 µg/mL | - | [9] |
| Acetylcholinesterase (AChE) | Galantamine | Kᵢ | 7.1 µg/g | Rat (in vivo) | [10] |
| Acetylcholinesterase (AChE) | Galantamine | Kᵢ | 8.3 µg/g | Mouse (in vivo) | [10] |
| Acetylcholinesterase (AChE) | Galantamine | Kᵢ | 19.1 µg/g | Rabbit (in vivo) | [10] |
| Acetylcholinesterase (AChE) | Galantamine | IC₅₀ | 556.01 µM | SH-SY5Y cells | [11] |
| α4β2 nAChR | Galantamine | - | Allosteric Potentiator | Human | [12] |
| α7 nAChR | Galantamine | - | Allosteric Potentiator | Human | [12] |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ indicates a more potent inhibitor. Kᵢ (Inhibition constant): An indication of the binding affinity of an inhibitor to an enzyme. It is the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a higher binding affinity.
Experimental Protocols
The binding affinity values presented are typically determined through standardized in vitro assays. The methodologies for assessing AChE inhibition and nAChR modulation are detailed below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is the most common method for measuring AChE activity and inhibition.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[13][14]
-
Procedure:
-
A solution containing a known concentration of AChE is prepared in a phosphate buffer (pH 7.5).[13]
-
The test compound (e.g., galantamine) at various concentrations is pre-incubated with the AChE solution.[14]
-
The substrate, acetylthiocholine iodide (ATCI), and the chromogen, DTNB, are added to the mixture to initiate the reaction.[13]
-
The change in absorbance is monitored over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.
-
The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]
-
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Radioligand binding assays are commonly used to study the interaction of compounds with nAChRs.
-
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand that binds to the receptor. A reduction in the binding of the radioligand indicates that the test compound is interacting with the receptor.
-
Procedure:
-
Membrane preparations from cells or tissues expressing the nAChR subtype of interest (e.g., α4β2) are prepared.[15]
-
These membranes are incubated with a specific radioligand, such as [³H]epibatidine.[15][16]
-
The test compound (galantamine) is added at various concentrations to compete with the radioligand for binding to the receptors.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.[15]
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like nicotine) from the total binding.[15][16]
-
The data is then analyzed to determine the affinity (Kᵢ) of the test compound for the receptor.
-
Visualizing the Methodologies
To further clarify the experimental processes and the mechanism of action, the following diagrams are provided.
Caption: Workflow of the Ellman's assay for AChE inhibition.
Caption: Dual mechanism of action of galantamine.
References
- 1. Portico [access.portico.org]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. deutramed.com [deutramed.com]
- 6. Binding Isotope Effects: Boon and Bane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular responses to nicotinic receptor activation are decreased after prolonged exposure to galantamine in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Techniques for Galanthamine-d6
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and clinical trials involving Galanthamine, the use of a deuterated internal standard like Galanthamine-d6 is crucial for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of various analytical techniques employed for the determination of Galanthamine, which are directly applicable to the analysis of this compound by adjusting the mass spectrometric parameters.
The primary analytical methods for the quantification of Galanthamine and its deuterated analog in biological matrices and pharmaceutical formulations are based on chromatography coupled with various detection techniques. The most prominent among these are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Performance of Analytical Techniques
The choice of an analytical technique is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance parameters of different methods used for the analysis of Galanthamine, which are indicative of the performance expected for this compound.
| Parameter | LC-MS/MS | UPLC-MS | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 5 ng/mL[1] | 5 ng/mL[1] | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.12 ng/mL[2] | 20 ng/mL[1] | Not Reported | Not Reported |
| Linearity Range | 0.12 - 525 ng/mL[2] | 20 - 350 ng/mL[1] | 5 - 30 µg/mL[3] | 15 - 800 µ g/sample [4] |
| Accuracy (% Recovery) | 91.92 - 102.07%[5] | 87.5 - 96.2%[1] | Not Reported | >95%[4] |
| Precision (%RSD) | Intra-day: 4.73-11.7%[2], Inter-day: 5.83-8.64%[2] | Intra-day: 1.3-8.4%[1], Inter-day: 5.7-8.1%[1] | <2.0%[3] | <3%[4] |
| Typical Matrix | Rat Plasma[2], Human Serum[6] | Plant Material[1] | Pharmaceutical Formulations[3] | Plant Material[4] |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are the experimental protocols for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it the gold standard for bioanalytical studies.
Sample Preparation (Liquid-Liquid Extraction from Rat Plasma)[2]
-
To a 100 µL aliquot of rat plasma, add the internal standard (this compound when analyzing Galanthamine, or another suitable standard if analyzing this compound).
-
Add 1 mL of acetonitrile for protein precipitation and extraction.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions[2]
-
LC System: A suitable HPLC system.
-
Column: Atlantis dC18 column.
-
Mobile Phase: 0.2% formic acid:acetonitrile (50:50, v/v).
-
Flow Rate: 0.60 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Monitored Transitions:
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC offers faster analysis times and better resolution compared to conventional HPLC.
Sample Preparation (from Plant Material)[1]
-
Extract 100 mg of dried and ground plant material using a liquid-liquid microextraction followed by solid-phase extraction (SPE) on a cation exchange cartridge.
-
Elute the alkaloids from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for UPLC-MS analysis.
Chromatographic and Mass Spectrometric Conditions[1]
-
UPLC System: An ultra-high pressure chromatographic system.
-
Column: Typically a sub-2 µm particle packed column.
-
Detection: Mass spectrometer with ESI, often using Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Run Time: Approximately 10 minutes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more accessible technique suitable for higher concentration samples, such as pharmaceutical dosage forms.
Sample Preparation (from Pharmaceutical Products)[3]
-
Take a quantity of powdered tablets or capsule contents equivalent to a specific amount of Galanthamine.
-
Dissolve in a suitable solvent, such as methanol.
-
Sonicate to ensure complete dissolution.
-
Dilute to a known concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Chromatographic Conditions[3]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Agilent Extend C18 (250x4.6 mm, 5 µm).
-
Mobile Phase: 0.1% TFA in ultrapure water and 0.1% TFA in acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 288 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires derivatization for a thermally labile and polar compound like Galanthamine but can offer high sensitivity and specificity.
Sample Preparation (from Plant Material)[4]
-
Extract 50 mg of the sample with 1 mL of methanol for 2 hours.
-
Take an aliquot of the extract.
-
Perform silylation to derivatize the analyte.
-
Inject the derivatized sample into the GC-MS system.
Chromatographic and Mass Spectrometric Conditions[4]
-
GC-MS System: A standard GC-MS instrument.
-
Derivatization: Silylation is a common approach.
-
Analysis: The system is operated in a way that allows for the separation and detection of the derivatized Galanthamine.
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear, at-a-glance understanding of the processes involved.
References
- 1. scielo.br [scielo.br]
- 2. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a GC-MS method for rapid determination of galanthamine in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column [scirp.org]
The Gold Standard? A Comparative Guide to Reproducibility in Bioanalytical Assays Using Galanthamine-d6
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the reliability and reproducibility of bioanalytical data. This guide provides an objective comparison of Galanthamine-d6 with alternative internal standards used in the quantification of Galanthamine, a key therapeutic agent for Alzheimer's disease. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this guide aims to facilitate informed decisions in assay development and validation.
Galanthamine's therapeutic efficacy is monitored through the precise measurement of its concentration in biological matrices, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of these measurements heavily relies on the internal standard's ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for experimental variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard due to their near-identical physicochemical properties to the analyte. However, other non-isotopically labeled compounds are also employed. This guide delves into a comparative analysis of their performance.
Performance Comparison: Reproducibility and Accuracy
The reproducibility of a bioanalytical method is primarily assessed by its precision, expressed as the coefficient of variation (CV%), and its accuracy. The following tables summarize the performance characteristics of LC-MS/MS methods for Galanthamine quantification using Galanthamine-d3 (as a proxy for this compound) and other commonly used internal standards.
Table 1: Performance Characteristics of Galanthamine Quantification Using a Deuterated Internal Standard (Galanthamine-d3)
| Validation Parameter | Performance Metric | Result | Reference |
| Linearity | Calibration Range | 2–2000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] | |
| Precision (CV%) | Intra-day | < 4.88% | [1] |
| Inter-day | < 4.88% | [1] | |
| Accuracy | Intra-day | 96.8–100.8% | [1] |
| Inter-day | 96.8–100.8% | [1] |
Table 2: Performance Characteristics of Galanthamine Quantification Using Non-Deuterated Internal Standards
| Internal Standard | Validation Parameter | Performance Metric | Result | Reference |
| Glimepiride | Linearity | Calibration Range | 4–240 ng/mL | [1] |
| Correlation Coefficient (r²) | 0.9996 | [1] | ||
| Precision (CV%) | Not explicitly stated | - | ||
| Accuracy | Not explicitly stated | - | ||
| Loratadine | Linearity | Calibration Range | 0.5–100 ng/mL | [2] |
| Correlation Coefficient (r²) | Not explicitly stated | |||
| Precision (CV%) | Intra-day | < 8% | [2] | |
| Inter-day | < 8% | [2] | ||
| Accuracy | Not explicitly stated | - | ||
| Phenacetin | Linearity | Calibration Range | 0.12–525 ng/mL | [3] |
| Correlation Coefficient (r²) | Not explicitly stated | |||
| Precision (CV%) | Intra-day | 4.73–11.7% | [3] | |
| Inter-day | 5.83–8.64% | [3] | ||
| Accuracy | Not explicitly stated | - |
The data indicates that the use of a deuterated internal standard like Galanthamine-d3 generally results in excellent precision, with CVs well below 5%. While methods using non-deuterated internal standards also demonstrate acceptable performance, the precision values can be slightly higher. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalytical methods as it compensates for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the LC-MS/MS methods cited above.
Method 1: Galanthamine Quantification using Galanthamine-d3 Internal Standard
-
Sample Preparation (Solid Phase Extraction):
-
To a plasma sample, add the Galanthamine-d3 internal standard working solution.
-
Load the sample onto a pre-conditioned mixed-mode strong cation exchange solid-phase extraction cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 2: Galanthamine Quantification using Non-Deuterated Internal Standards
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard (e.g., Glimepiride, Loratadine, or Phenacetin).
-
Add an extraction solvent (e.g., ethyl acetate or acetonitrile).[1][2][3]
-
Vortex to mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Representative):
-
Mass Spectrometric Conditions:
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the biological pathway of Galanthamine and a typical experimental workflow.
Caption: Dual mechanism of action of Galanthamine.
Caption: Bioanalytical workflow for Galanthamine quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking Galanthamine-d6: A Comparative Guide to Industry Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of analytes in biological matrices is a cornerstone of successful research. In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard is critical. This guide provides a comprehensive comparison of Galanthamine-d6 against industry standards, supported by experimental data and regulatory guidelines, to demonstrate its superior performance as an internal standard in the quantitative analysis of galanthamine.
Galanthamine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, requires precise and accurate measurement in complex biological matrices.[1][2] this compound, the deuterated analog of galanthamine, is designed to serve as an ideal internal standard for mass spectrometry-based bioanalytical methods.[3]
The Gold Standard: Deuterated Internal Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs), like this compound, in bioanalytical methods.[4] These are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[5] This similarity ensures that the internal standard and the analyte behave in the same manner during sample preparation, chromatography, and ionization, thereby effectively compensating for variability and matrix effects.[4][5]
This compound Specifications vs. Industry Standards
An effective internal standard must meet stringent criteria for purity and isotopic enrichment. Below is a comparison of typical specifications for this compound against established industry and regulatory guidelines for deuterated internal standards.
| Parameter | This compound Specification | Industry/Regulatory Standard (ICH M10, FDA) | Rationale |
| Chemical Purity | ≥98% to ≥99.5% | >99% | To prevent interference from impurities that may affect the accuracy and precision of the assay.[6] |
| Isotopic Purity/Enrichment | Not explicitly stated in all public sources, but high enrichment is expected. | ≥98% | To minimize the contribution of the unlabeled analyte in the internal standard, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[6] |
| Isotopic Stability | Deuterium atoms are placed on the methyl groups, which are generally stable positions. | Deuterium atoms should be in positions not susceptible to back-exchange with hydrogen. | Ensures the mass difference between the analyte and the internal standard is maintained throughout the analytical process. |
Performance in Bioanalytical Methods: A Comparative Overview
While direct head-to-head studies are not always publicly available, a comparison of the performance of published LC-MS/MS methods for galanthamine using non-deuterated internal standards with the expected performance using a deuterated standard highlights the advantages of this compound.
The following table summarizes the validation parameters from several studies that used non-deuterated internal standards. The acceptance criteria from regulatory guidelines (FDA, EMA) are also included, which are consistently met and often exceeded when using a deuterated internal standard.
| Method (Internal Standard) | Linearity (Correlation Coefficient) | Precision (%CV) | Accuracy (%Bias) |
| LC-MS/MS (Phenacetin) [7] | >0.99 | Intra-day: 4.73-11.7Inter-day: 5.83-8.64 | Within acceptable limits (not explicitly stated as %bias) |
| UPLC-MS (Codeine-d3) [8] | ≥0.9968 | Intra-day: 1.3-8.4Inter-day: 5.7-8.1 | Recovery: 87.5-96.2% |
| FDA/EMA Guideline Acceptance Criteria [9][10] | ≥0.99 | ≤15% (≤20% at LLOQ) | Within ±15% (±20% at LLOQ) |
The use of a structural analog as an internal standard can lead to differences in extraction recovery and susceptibility to matrix effects, which can compromise the accuracy and precision of the assay.[11] Deuterated internal standards like this compound co-elute with the analyte, ensuring that they are subjected to the same matrix effects and providing more reliable correction.[5]
Experimental Protocols: A Generalized Approach
The following is a generalized experimental protocol for the quantification of galanthamine in human plasma using this compound as an internal standard, based on common practices in published LC-MS/MS methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized).
-
Vortex briefly.
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Galanthamine: To be determined (e.g., m/z 288.1 -> 213.1)[7]
-
This compound: To be determined (e.g., m/z 294.1 -> 213.1, assuming d6 on the two methyl groups)
-
Visualizing the Workflow and Mechanism of Action
To further elucidate the role of this compound and the mechanism of its non-deuterated counterpart, the following diagrams are provided.
References
- 1. chemfaces.com [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Galanthamine-d6 in a Laboratory Setting
The proper disposal of Galanthamine-d6, a deuterated analog of Galanthamine, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the safe handling and disposal of this substance, minimizing risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with safety data sheet recommendations and general hazardous waste management principles.
Core Disposal Principles and Safety Data Summary
The primary method for the disposal of this compound is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing.[1] It is imperative to avoid discharging this compound into drains, sewer systems, or the environment.[1] All waste must be handled in accordance with local, state, and federal regulations.[2]
| Parameter | Information | Source |
| Recommended Disposal Method | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. | [1] |
| Environmental Precautions | Do not contaminate water, foodstuffs, feed or seed by storage or disposal. Do not discharge to sewer systems.[1] Very toxic to aquatic life with long lasting effects.[1] | [1] |
| Container Disposal | Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. | [1] |
| Accidental Release Measures | Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations. | [1] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection.[1][3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] | [1][3] |
Experimental Protocol: Laboratory-Scale Disposal of this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][5]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect solid waste (e.g., contaminated consumables such as pipette tips, weigh boats, and vials) and residual product in the designated container.
-
For solutions containing this compound, collect them in a separate, compatible liquid waste container.
3. Container Labeling and Management:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations (e.g., hazard pictograms, accumulation start date).
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, secondary containment area to prevent spills from reaching the environment.
4. Arranging for Professional Disposal:
-
Once the waste container is full or has reached its designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and quantity.
5. Documentation and Record-Keeping:
-
Maintain a detailed log of the this compound waste generated, including the date, quantity, and how it was accumulated.
-
Retain all documentation related to the disposal of the waste, including manifests from the hazardous waste disposal company, in accordance with regulatory requirements.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Galanthamine-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Galanthamine-d6. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a stable, isotopically labeled form of Galanthamine. While specific data for the deuterated form is limited, the safety precautions should be based on the known hazards of Galanthamine. Galanthamine is classified as toxic if swallowed or inhaled, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][3]
Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate these risks.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing/Handling of Solid | Tightly fitting safety goggles with side shields (EN 166/NIOSH approved) and a face shield.[1][3][4][5] | Chemical-resistant, impermeable gloves (e.g., nitrile) inspected before use.[1][3][4] | Use in a certified chemical fume hood. If not possible, a full-face respirator with appropriate particulate filters is required.[1][6] | Full-coverage lab coat or disposable gown.[1] |
| Solution Preparation/Handling | Tightly fitting safety goggles with side shields (EN 166/NIOSH approved).[1][3][4] | Chemical-resistant, impermeable gloves (e.g., nitrile).[1][3][4] | Work in a well-ventilated area, preferably a chemical fume hood.[1][3][6] | Full-coverage lab coat.[1] |
| Spill Cleanup | Tightly fitting safety goggles with side shields and a face shield.[1][3][4][5] | Heavy-duty, chemical-resistant gloves.[1] | Full-face respirator with appropriate cartridges for organic vapors and particulates.[1] | Impervious coveralls or gown.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection. The following workflow outlines the key steps from preparation to disposal.
Procedural Guidance: Step-by-Step
1. Pre-Handling Preparations:
-
Area Preparation: Ensure the designated handling area, preferably a chemical fume hood, is clean and uncluttered.[4][6] Verify that the fume hood is functioning correctly.
-
PPE Donning: Put on all required PPE as specified in the table above before entering the handling area.
-
Emergency Equipment: Locate and ensure accessibility of the nearest safety shower, eyewash station, and spill kit.
2. Handling and Experimental Use:
-
Weighing: To prevent the generation of dust and aerosols, carefully weigh the solid this compound within a chemical fume hood.[1][3]
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep the container closed when not in use.[1][3]
-
General Conduct: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory area.[1][2][4]
3. Decontamination and Cleaning:
-
Work Surfaces: Upon completion of work, wipe down all surfaces with an appropriate cleaning agent.
-
Equipment: Decontaminate all non-disposable equipment used during the procedure.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][2][4]
4. Waste Disposal:
-
Segregation: Collect all waste materials, including contaminated gloves, wipes, and containers, for proper disposal. Keep solid and liquid waste separate.
-
Labeling and Storage: Waste must be stored in clearly labeled, sealed containers.[1] Store waste containers in a designated, secure area.
-
Disposal Protocol: Dispose of waste through a licensed disposal company, following all local, state, and federal regulations.[1][3][7] Do not pour waste down the drain.[1][6]
5. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][4] Seek immediate medical attention.[4][6]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Contain the spill and clean it up using an appropriate absorbent material.[2] Collect the waste in a sealed container for disposal.[2][4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
